Ils-920
描述
属性
IUPAC Name |
(1R,2E,4S,6S,9R,10R,18S,21S,24R,25E,27R,28R,30R,32S,33S)-10,27-dihydroxy-21-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3/b36-29+,38-27+/t33-,34+,35+,37+,39+,40-,42-,43+,44-,45-,46+,48-,49-,50+,52+,53-,57+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNBQBUDJACCD-ZSYWEHCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/[C@H]3CC[C@@H]([C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]4CCCCN4C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]5CC[C@H]([C@@H](C5)OC)O)C)/C)O)OC)C)C)N(O3)C6=CC=CC=C6)/C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892494-07-4 | |
| Record name | ILS-920 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892494074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ILS-920 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2D5P81X82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of ILS-920
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of ILS-920, a non-immunosuppressive analog of rapamycin investigated for its neuroprotective properties.
Introduction and Discovery
This compound emerged from research efforts to separate the potent neurotrophic activities of rapamycin from its well-known immunosuppressive effects[1][2]. Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a powerful inhibitor of the mammalian target of rapamycin (mTOR) and is clinically used as an immunosuppressant[3][4]. The discovery of this compound was driven by the hypothesis that modifying the mTOR-binding region of rapamycin could yield compounds with significant neuroprotective efficacy in conditions like ischemic stroke, but without the associated immunosuppression[2].
The development process involved screening a collection of existing rapamycin analogs (rapalogs) in cell-based assays[2]. This led to the identification of a synthetic strategy involving Diels-Alder adduct formation at the C19,C22 diene of the rapamycin structure as a promising approach[2]. This modification, along with the selective reduction of a newly formed olefinic bond, resulted in the creation of this compound[5]. This structural change was crucial as it was found that the initial cycloaddition reaction was reversible, leading to the release of free rapamycin[5]. This compound, and a related compound WYE-592, demonstrated enhanced potency in neurite outgrowth and neuronal survival assays compared to the parent rapamycin, while exhibiting greatly diminished inhibition of T-cell proliferation[5].
Mechanism of Action
The neuroprotective effects of this compound are attributed to a dual mechanism of action that is distinct from that of rapamycin. The structural modifications effectively abolished the affinity of this compound for mTOR[5]. Instead, this compound exhibits a novel binding profile.
Affinity purification experiments using F-11 dorsal root ganglia/neuroblastoma hybridoma cells identified two primary binding partners for this compound:
-
FK506-Binding Protein 52 (FKBP52): Unlike rapamycin and FK506, which preferentially bind to FKBP12, this compound shows a strong and selective affinity for FKBP52, with a 200-fold higher selectivity for FKBP52 over FKBP12[1][5][6]. FKBP52 is an immunophilin known to associate with various proteins, including steroid receptor complexes[1][2]. The binding of this compound to FKBP52 is proposed to be a key mediator of its neurite outgrowth promoting activity[1].
-
β1-subunit of L-type Voltage-Gated Calcium Channels (CACNB1): this compound was also found to bind to the β1-subunit of L-type voltage-dependent Ca2+ channels[1][5]. This interaction leads to the inhibition of L-type Ca2+ channel currents, which is believed to protect neurons from Ca2+-induced cell death, a critical factor in ischemic injury[1].
The proposed dual mechanism, involving both the promotion of neurite outgrowth via FKBP52 and the prevention of excitotoxicity by modulating calcium channels, likely contributes to the observed in vivo efficacy of this compound in stroke models[1][2].
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Core Structure and Mechanisms of Ils-920
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ils-920 is a novel, non-immunosuppressive analog of rapamycin currently under investigation for its potent neuroprotective properties. This document provides a comprehensive technical overview of the core structure, mechanism of action, and relevant experimental data pertaining to this compound. The information is intended to serve as a foundational resource for researchers in neuropharmacology and drug development.
Core Structure and Chemical Properties
This compound is a synthetic derivative of rapamycin, engineered to reduce its immunosuppressive activity while enhancing its neuroprotective effects. The structural modifications focus on the mTOR binding region of the rapamycin scaffold.
| Property | Value |
| CAS Number | 892494-07-4 |
| Synonyms | ILS 920, WAY-265920 |
| Molecular Formula | C57H86N2O14 |
| Molecular Weight | 1023.31 g/mol |
| Exact Mass | 1022.61 |
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its neuroprotective effects. It interacts with two key cellular components: the immunophilin FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs).[1]
Interaction with FKBP52 and Modulation of Glucocorticoid Receptor Signaling
This compound binds with high affinity to FKBP52, an important co-chaperone of the glucocorticoid receptor (GR).[2] In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (Hsp90) and immunophilins, including FKBP52.[2] The binding of this compound to FKBP52 is thought to modulate the activity of the GR signaling pathway, which plays a crucial role in neuronal survival and plasticity. FKBP52 is known to be a positive regulator of GR signaling.[3][4]
Caption: Proposed signaling pathway of this compound via FKBP52 and the Glucocorticoid Receptor.
Inhibition of L-type Voltage-Gated Calcium Channels
This compound also directly inhibits the function of L-type voltage-gated calcium channels by binding to their β1-subunit.[1] Over-activation of these channels and subsequent calcium influx is a key mechanism of neuronal damage in ischemic conditions. By blocking this influx, this compound helps to prevent excitotoxicity and maintain cellular homeostasis. This inhibitory effect is specific to this compound, as the parent compound rapamycin does not significantly inhibit L-type VGCCs.[1]
Caption: Mechanism of this compound-mediated inhibition of L-type voltage-gated calcium channels.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Neuroprotective and Neurite Outgrowth Activity
| Assay | Cell Type | Treatment Duration | Key Finding | Reference |
| Neuronal Survival | E16 Rat Primary Cortical Neurons | 72 hours | Significant increase in neuronal survival | [1] |
| Neurite Outgrowth | E16 Rat Primary Cortical Neurons | 72 hours | Significant increase in mean total neurite length | [1] |
Table 2: In Vivo Efficacy in a Rodent Stroke Model
| Animal Model | Treatment Timepoint | Doses (i.v. bolus) | Outcome Measure | Result | Reference |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | 4 hours post-tMCAO | 3, 10, and 30 mg/kg | Reduction of ischemic infarct at 72 hours | Significant reduction in infarct volume (P < 0.05) | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the activity of this compound.
Neuronal Survival and Neurite Outgrowth Assays
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 16 (E16) rats and cultured.
-
Treatment: Neurons are treated with this compound or a vehicle control for 72 hours.
-
Neuronal Survival Quantification: Neuronal survival is assessed by measuring neurofilament levels using an ELISA-based assay.
-
Neurite Outgrowth Quantification: The mean total neurite length per neuron is quantified using automated high-content imaging systems, such as the Cellomics ArrayScan.
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Animal Model: Focal cerebral ischemia is induced in rats using the tMCAO model.
-
Procedure: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period, followed by reperfusion.
-
Treatment: this compound is administered as an intravenous bolus at 4 hours after the ischemic insult.
-
Outcome Assessment: The extent of brain injury is determined by measuring the infarct volume at 72 hours post-treatment.
Caption: Overview of the experimental workflow for evaluating the neuroprotective effects of this compound.
siRNA Knockdown Experiments
-
Objective: To confirm the roles of FKBP52 and the β1-subunit of VGCC in the neuroprotective effects of this compound.
-
Procedure: Small interfering RNAs (siRNAs) targeting FKBP52 and the β1-subunit (CACNB1) are transfected into primary cortical neurons to reduce the expression of these proteins.
-
Analysis: The effect of protein knockdown on neurite outgrowth is then assessed.
-
Results: Knockdown of FKBP52, but not the β1-subunit, was shown to significantly affect neurite outgrowth, suggesting a critical role for the FKBP52-mediated pathway in this process.[1]
Conclusion
This compound is a promising neuroprotective agent with a well-defined dual mechanism of action. Its ability to modulate both the glucocorticoid receptor signaling pathway via FKBP52 and to directly inhibit L-type voltage-gated calcium channels provides a multi-faceted approach to mitigating neuronal damage in ischemic and other neurodegenerative conditions. The preclinical data strongly support its further development as a therapeutic candidate. This document provides a summary of the core technical information on this compound to aid ongoing and future research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hsp90-binding peptidylprolyl isomerase FKBP52 potentiates glucocorticoid signaling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of steroid hormone receptor function by the 52-kDa FK506-binding protein (FKBP52) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Ablation Reveals a Novel Role of FKBP52 in Gene-Specific Regulation of Glucocorticoid Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Agent Ils-920: A Technical Guide to its Interaction with Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ils-920, a non-immunosuppressive analog of rapamycin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of this compound, with a specific focus on its interaction with L-type voltage-gated calcium channels (VGCCs). Through a dual-pronged mechanism involving direct inhibition of L-type calcium channels and binding to the immunophilin FKBP52, this compound modulates intracellular calcium homeostasis and promotes neuronal survival and neurite outgrowth. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a derivative of rapamycin engineered to reduce its immunosuppressive activity while retaining and enhancing its neuroprotective properties.[1][2][3] A key aspect of its mechanism of action is its ability to interact with and modulate the activity of L-type voltage-gated calcium channels (VGCCs), which play a critical role in neuronal function and are implicated in various neuropathological conditions.[1][2] Additionally, this compound exhibits high binding selectivity for the 52-kDa FK506-binding protein (FKBP52), an immunophilin involved in protein folding and signal transduction.[1][2] This dual-target engagement contributes to its potent neurotrophic and neuroprotective effects, making it a molecule of significant interest for the development of therapeutics for ischemic stroke and other neurodegenerative disorders.[1][3]
Quantitative Data on this compound Interactions
The following tables summarize the key quantitative data regarding the binding and functional effects of this compound.
Table 1: Binding Affinities of this compound and Related Compounds [2]
| Compound | Target Protein | Dissociation Constant (Kd) [nM] |
| This compound | FKBP12 | 46 ± 1.2 |
| This compound | FKBP52 | 0.2 ± 0.04 |
| WYE-592 | FKBP12 | 1.6 ± 0.2 |
| WYE-592 | FKBP52 | 0.2 ± 0.05 |
| Rapamycin | FKBP12 | 0.1 ± 0.01 |
| Rapamycin | FKBP52 | 0.3 ± 0.05 |
| FK506 | FKBP12 | 0.4 ± 0.05 |
| FK506 | FKBP52 | 0.8 ± 0.1 |
| GPI-1046 | FKBP12 | >10,000 |
| GPI-1046 | FKBP52 | >10,000 |
Data from Ruan B, et al. PNAS. 2008.[2]
Table 2: Functional Inhibition of L-type Voltage-Gated Calcium Channels by this compound
| Cell Line | Concentration of this compound | Percent Inhibition of L-type Ca2+ Current |
| F-11 cells | 10 µM | ~40% |
Data from Ruan B, et al. PNAS. 2008.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Channel Inhibition
This protocol was adapted from methodologies used to assess the effect of this compound on L-type VGCCs in F-11 cells, a dorsal root ganglia (DRG)/neuroblastoma hybrid cell line.[2]
Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
F-11 cells
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B) and digitizer
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
Procedure:
-
Culture F-11 cells on glass coverslips to an appropriate confluency for recording.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected F-11 cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit L-type Ca2+ currents by applying a depolarizing voltage step to 0 mV for 200 ms.
-
Record baseline currents in the external solution.
-
Perfuse the cells with the external solution containing this compound (e.g., 10 µM) or the vehicle control.
-
After a stable effect is reached, record the L-type Ca2+ currents in the presence of the compound.
-
Analyze the data by measuring the peak inward current before and after drug application. The percentage of inhibition is calculated as: ((I_control - I_drug) / I_control) * 100.
Neurite Outgrowth Assay
This protocol is based on the methodology used to assess the neurotrophic effects of this compound on primary cortical neurons.[2]
Objective: To quantify the effect of this compound on neurite outgrowth.
Materials:
-
Primary cortical neurons (e.g., from E16 rat embryos)
-
96-well culture plates
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
-
High-content imaging system (e.g., Cellomics ArrayScan VTI)
-
Neurite outgrowth analysis software
Procedure:
-
Isolate and culture primary cortical neurons in 96-well plates at a suitable density.
-
After an initial period of adherence and stabilization (e.g., 24 hours), treat the neurons with various concentrations of this compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 72 hours) to allow for neurite extension.
-
Fix and stain the cells to visualize neurons (e.g., with a neuron-specific marker like βIII-tubulin) and nuclei (e.g., with Hoechst stain).
-
Acquire images of the stained neurons using a high-content imaging system.
-
Analyze the images using neurite outgrowth software to quantify parameters such as total neurite length, number of neurites, and number of branch points per neuron.
siRNA Knockdown in Primary Cortical Neurons
This protocol describes the methodology for reducing the expression of specific proteins to investigate their role in the mechanism of action of this compound.[2]
Objective: To determine the involvement of the β1-subunit of L-type VGCC (CACNB1) and FKBP52 in this compound-mediated neurite outgrowth.
Materials:
-
Primary cortical neurons
-
siRNA targeting CACNB1, FKBP52, and a non-targeting control (e.g., Lamin A/C)
-
Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Western blotting reagents and antibodies against CACNB1, FKBP52, and a loading control.
Procedure:
-
Culture primary cortical neurons as described for the neurite outgrowth assay.
-
Prepare siRNA-lipid complexes by incubating the siRNAs with the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the siRNA complexes to the neuronal cultures.
-
Incubate for a period sufficient to achieve protein knockdown (e.g., 48-72 hours).
-
Lyse a subset of the cells to verify knockdown efficiency by Western blotting.
-
For the remaining cells, perform a neurite outgrowth assay as described above, with or without this compound treatment, to assess the impact of the protein knockdown on neurite extension.
Signaling Pathways
The neuroprotective and neurotrophic effects of this compound are mediated through a dual mechanism of action that converges on the regulation of neuronal calcium signaling and the promotion of neurite outgrowth.
Inhibition of L-type Voltage-Gated Calcium Channels
This compound directly binds to the β1-subunit of L-type VGCCs.[1][2] This interaction leads to the inhibition of calcium influx through these channels.[2] By reducing excessive calcium entry, particularly under excitotoxic conditions, this compound can mitigate downstream pathological events such as the activation of calcium-dependent proteases and caspases, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1] This mechanism is central to the neuroprotective effects of this compound observed in models of ischemic stroke.
Interaction with FKBP52 and Promotion of Neurite Outgrowth
This compound exhibits a remarkable and selective high-affinity binding to FKBP52.[2] The interaction of this compound with FKBP52 is implicated in the promotion of neurite outgrowth.[1][2] While the precise downstream signaling cascade is still under investigation, it is hypothesized that the this compound/FKBP52 complex may influence cytoskeletal dynamics, potentially through interactions with the microtubule network, thereby facilitating the extension and branching of neurites. This activity is crucial for neuronal repair and regeneration following injury.
Conclusion
This compound represents a significant advancement in the development of neuroprotective therapeutics. Its dual mechanism of action, involving the direct inhibition of L-type voltage-gated calcium channels and selective binding to FKBP52, provides a multi-faceted approach to neuronal protection and repair. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should aim to further elucidate the downstream signaling pathways and to establish a more precise quantitative understanding of its inhibitory effects on calcium channels.
References
Methodological & Application
Application Notes and Protocols for Neuronal Cultures
A Clarification on the Compound "Ils-920"
Initial searches for "this compound" did not yield a matching compound used in neuronal culture research. It is highly probable that this is a typographical error and the intended compound is either Interleukin-9 (IL-9) , a cytokine with neuroprotective properties, or DDL-920 , a novel small molecule being investigated for its cognitive-enhancing effects. This document provides detailed application notes and protocols for both IL-9 and DDL-920 in the context of neuronal culture experiments.
Part 1: Interleukin-9 (IL-9) in Neuronal Cultures
Introduction
Interleukin-9 (IL-9) is a pleiotropic cytokine that has been shown to exert neuroprotective effects, particularly by inhibiting apoptosis in cortical neurons.[1] Its signaling is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] These application notes provide a protocol for assessing the anti-apoptotic effects of IL-9 on primary cortical neuronal cultures.
Data Presentation
Table 1: Summary of IL-9 Effects on Neuronal Apoptosis
| Parameter | Treatment Group | Result | Reference |
| Neuronal Apoptosis | Control (PBS) | Baseline level of apoptosis | [2] |
| IL-9 (200 U) | Significant decrease in dying cells | [2] | |
| Cleaved Caspase-3 Expression | Control (PBS) | Baseline level of expression | [2] |
| IL-9 (200 U) | Significant decrease in cleaved caspase-3 positive cells | [2] |
Experimental Protocols
This protocol describes the preparation of primary cortical neurons from embryonic mice.[3][4][5]
Materials:
-
Embryonic day 15.5 (E15.5) mouse embryos
-
Poly-D-Lysine coated culture dishes
-
HBSS (Hank's Balanced Salt Solution)
-
0.25% Trypsin-EDTA
-
10% Fetal Bovine Serum (FBS) in DMEM
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
DNase I
-
70 µm nylon cell strainer
Procedure:
-
Coat culture dishes with Poly-D-Lysine (100 µg/ml) for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.[3][4]
-
Euthanize pregnant mouse and dissect E15.5 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.[4]
-
Remove the meninges and mince the cortical tissue into small pieces.[3]
-
Transfer the tissue to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I and incubate at 37°C for 15 minutes.[3]
-
Stop the trypsinization by adding an equal volume of 10% FBS in DMEM.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm nylon cell strainer.[3]
-
Centrifuge the cells at 300 x g for 3 minutes, discard the supernatant, and resuspend the pellet in Neurobasal medium with B27 and GlutaMAX.
-
Plate the neurons onto the Poly-D-Lysine coated dishes at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
This protocol outlines the treatment of neuronal cultures with IL-9 and subsequent analysis of apoptosis.
Materials:
-
Primary cortical neurons (cultured for 5 days in vitro - DIV 5)
-
Recombinant IL-9
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 stain
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI
Procedure:
-
On DIV 5, treat the neuronal cultures with 200 U of IL-9. For the control group, add an equivalent volume of PBS.[2]
-
Incubate the cultures for 48 hours (until DIV 7).
-
Hoechst Staining for Apoptotic Nuclei:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes, protected from light.[6]
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.[6]
-
-
Immunocytochemistry for Cleaved Caspase-3:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[7]
-
Block non-specific binding with a blocking buffer (e.g., 5% serum in PBS with 0.1% Tween 20) for 30 minutes.[7]
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.[7]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.[7]
-
Wash three times with PBS and mount the coverslips.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathway Visualization
Caption: IL-9 signaling pathway in neurons.
Part 2: DDL-920 in Neuronal Cultures
Introduction
DDL-920 is a small molecule that acts as a negative allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, specifically those containing α1β2δ subunits.[8] These receptors are predominantly found on parvalbumin-expressing interneurons (PV+INs) and are responsible for tonic inhibition.[9] By reducing this tonic inhibition, DDL-920 enhances the activity of PV+INs, which in turn boosts gamma oscillations (30-120 Hz) in neuronal networks.[4][8] These oscillations are crucial for cognitive processes, and their enhancement by DDL-920 has shown promise in models of Alzheimer's disease.[10][11]
Data Presentation
Table 2: Summary of DDL-920 In Vitro Effects
| Parameter | Concentration | Result | Reference |
| Tonic GABAergic Current in PV+INs | 1 nM | 71% decrease | [5] |
| Gamma Oscillation Power | 1 nM | Significant increase | [4] |
| 100 nM | Larger significant increase | [4] |
Experimental Protocols
For electrophysiological studies, a co-culture of cortical neurons and astrocytes or hippocampal slice cultures are often used. The following is a general protocol for preparing primary cortical neurons suitable for patch-clamp recording.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Poly-L-lysine coated glass coverslips
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium with B27 supplement, GlutaMAX, and serum
-
Cytosine arabinoside (Ara-C) to limit glial proliferation (optional)
Procedure:
-
Prepare Poly-L-lysine coated glass coverslips.
-
Dissect the cerebral cortices from E18 embryos in a chilled dissection medium.
-
enzymatically digest the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Gently dissociate the tissue into a single-cell suspension.
-
Plate the neurons on the coated coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and a low percentage of serum.
-
After 24-48 hours, replace the medium with serum-free Neurobasal/B27 medium. If needed, add Ara-C to control glial growth.
-
Maintain the cultures for at least 14 days to allow for the formation of mature synaptic networks.
This protocol describes how to perform whole-cell patch-clamp recordings from cultured neurons to assess the effect of DDL-920 on neuronal activity.[2][8][9]
Materials:
-
Mature primary neuronal cultures on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
DDL-920
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Prepare aCSF and intracellular solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.[8]
-
Establish a whole-cell patch-clamp configuration on a neuron of interest (e.g., a pyramidal neuron or a PV+ interneuron if identifiable).[2]
-
Record baseline neuronal activity, including spontaneous postsynaptic currents and membrane potential oscillations, in voltage-clamp or current-clamp mode.
-
To induce gamma oscillations, a kainate receptor agonist (e.g., 50 nM kainic acid) can be added to the aCSF.[3]
-
After recording a stable baseline, perfuse the chamber with aCSF containing DDL-920 at the desired concentration (e.g., 1 nM or 100 nM).[4]
-
Record the neuronal activity in the presence of DDL-920 and compare it to the baseline to determine the effect on gamma oscillation power and frequency.
-
Data analysis can be performed using software like Clampfit or custom scripts in MATLAB or Python to calculate the power spectral density of the recorded signals.
Signaling Pathway Visualization
Caption: DDL-920 mechanism of action.
References
- 1. Parvalbumin Interneurons Determine Emotional Valence Through Modulating Accumbal Output Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. Primary Culture of Cortical Neurons [bio-protocol.org]
- 4. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 5. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. protocols.io [protocols.io]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Ils-920 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ils-920 is a non-immunosuppressive analog of rapamycin that exhibits potent neuroprotective properties. Unlike rapamycin, which primarily interacts with FKBP12 to exert its immunosuppressive effects, this compound demonstrates a remarkable 200-fold selectivity for the immunophilin FKBP52.[1] Its mechanism of action is dual-pronged: it selectively binds to FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] This unique activity profile makes this compound a valuable tool for neuroscience research, particularly in studies related to neuroprotection, neurite outgrowth, and ischemic stroke.[1]
These application notes provide detailed protocols for effectively using this compound in various laboratory settings.
Data Presentation
In Vivo Efficacy of this compound in a Model of Ischemic Stroke
The neuroprotective effects of this compound have been demonstrated in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke.[1]
| Compound | Dosage | Administration Time | Reduction in Infarct Volume (%) | Functional Recovery |
| This compound | 10 mg/kg | 4 hours post-occlusion | 24% | Significant improvement in neurological deficits |
| This compound | 30 mg/kg | 4 hours post-occlusion | 23% | Robust enhancement |
Data summarized from Ruan B, et al. Proc Natl Acad Sci U S A. 2008 Jan 8;105(1):33-8.[1]
Experimental Protocols
Assessment of Neuroprotective Effects using a Cell Viability Assay
This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons using an MTT assay.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the neurons with varying concentrations of this compound for 24 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control (DMSO) and a glutamate-only control.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on L-type VGCCs in a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel subunits) using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing L-type calcium channels
-
DMEM supplemented with 10% FBS
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl) solution (high concentration, e.g., 50 mM)
-
This compound (stock solution in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the HEK293 cells in 96-well black, clear-bottom plates and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and load the cells with the Fluo-4 AM loading buffer for 1 hour at 37°C.
-
Wash the cells twice with HBSS.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Stimulate the cells by adding high-concentration KCl solution to induce membrane depolarization and opening of L-type VGCCs.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
Analyze the data by calculating the peak fluorescence intensity in response to KCl stimulation. Determine the inhibitory effect of this compound by comparing the fluorescence change in treated wells to the vehicle control.
FKBP52 Binding Assay (Competitive ELISA)
This protocol describes a competitive ELISA-based assay to determine the binding affinity of this compound to FKBP52.
Materials:
-
Recombinant human FKBP52 protein
-
Biotinylated FK506 (or another known FKBP52 ligand)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
This compound
-
96-well high-binding microplates
-
Plate washer and reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant FKBP52 overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound and a fixed concentration of biotinylated FK506 in assay buffer.
-
Add the this compound/biotinylated FK506 mixtures to the wells and incubate for 2 hours at room temperature.
-
Wash the wells thoroughly.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
The signal will be inversely proportional to the amount of this compound bound to FKBP52. Construct a competition curve and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Ils-920 (DDL-920) in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical research has identified a novel small molecule, DDL-920 (erroneously referred to as Ils-920), as a promising therapeutic agent for post-stroke recovery.[1][2][3][4][[“]] Developed by researchers at UCLA, DDL-920 has been shown to mimic the effects of physical rehabilitation by modulating neuronal circuits to promote functional motor recovery in mouse models of ischemic stroke.[1][2][3][4][[“]] This document provides detailed application notes and experimental protocols based on the pivotal study published in Nature Communications, titled "Parvalbumin interneurons regulate rehabilitation-induced functional recovery after stroke and identify a rehabilitation drug."
DDL-920's mechanism of action centers on the potentiation of parvalbumin (PV) interneurons.[1][2][6] Following an ischemic stroke, there is a significant loss of synaptic connections and a disruption of gamma oscillations, which are crucial for coordinated motor function.[1][2][6] DDL-920 acts as a selective negative modulator of GABA-A receptors containing α1β2δ subunits, which are responsible for the tonic inhibition of PV interneurons. By reducing this inhibition, DDL-920 enhances the activity of PV interneurons, restores gamma oscillations, and promotes the formation of new synaptic connections, ultimately leading to significant improvements in motor function.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research article, demonstrating the efficacy of DDL-920 in a mouse model of ischemic stroke.
Table 1: Behavioral Outcomes - Motor Function Recovery
| Behavioral Test | Metric | Control (Vehicle) | DDL-920 Treated | Percentage Improvement with DDL-920 |
| Grid Walking Test | Foot Faults (per 100 steps) | ~15-20% improvement from baseline | Full recovery to pre-stroke baseline | ~80-85% greater improvement than control |
| Pellet Reaching Task | Success Rate | ~15-20% improvement from baseline | Full recovery to pre-stroke baseline | ~80-85% greater improvement than control |
Table 2: Electrophysiological and Neuronal Activity Outcomes
| Measurement | Metric | Control (Vehicle) | DDL-920 Treated | Change with DDL-920 |
| Gamma Oscillations | Power in Premotor Cortex | Remained low post-stroke | Increased by 60% | Significant Restoration |
| Neuronal Activity | Active Neurons in Premotor Cortex | No significant change | Increased by 40% | Significant Increase |
| Functional Connectivity | Density of Connections | Remained low post-stroke | Increased to 85% of healthy levels | Substantial Restoration |
| Synaptic Connections | PV Interneuron to Pyramidal Neuron Synapses | Remained low post-stroke | Increased to 200% of original value | Significant Synaptogenesis |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of DDL-920 in promoting stroke recovery.
Caption: Experimental workflow for evaluating DDL-920 in a mouse stroke model.
Detailed Experimental Protocols
1. Animal Model: Photothrombotic Ischemic Stroke
This protocol induces a focal ischemic lesion in the motor cortex of mice, providing a reproducible model for studying post-stroke motor deficits and recovery.
-
Animals: Adult male C57BL/6J mice (8-12 weeks old).
-
Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of 30% O2 and 70% N2O. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the forelimb motor cortex using stereotaxic coordinates (e.g., +0.5 mm anterior, +1.5 mm lateral from bregma).
-
Administer the photosensitive dye Rose Bengal (10 mg/kg) intraperitoneally.
-
After 5 minutes, illuminate the target cortical area with a cold light source (e.g., 532 nm laser) for 15 minutes to induce a photothrombotic clot and subsequent ischemia.
-
Suture the scalp incision and allow the mouse to recover in a heated cage.
-
2. DDL-920 Administration
-
Formulation: Dissolve DDL-920 in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The control group should receive the vehicle alone.
-
Dosage: Administer DDL-920 at a dose of 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Begin treatment 3 days post-stroke and continue daily for 4 weeks.
3. Behavioral Assessment: Grid Walking Test
This test assesses skilled walking and coordination.
-
Apparatus: An elevated, horizontal grid with regularly spaced metal bars.
-
Procedure:
-
Allow the mouse to acclimate to the testing room for at least 30 minutes.
-
Place the mouse at one end of the grid and allow it to traverse to the other end.
-
Record the number of times the forelimb contralateral to the stroke lesion slips through the grid (a "foot fault") over a set number of steps (e.g., 100).
-
Conduct baseline testing before stroke and then at regular intervals (e.g., weekly) post-stroke.
-
4. Behavioral Assessment: Pellet Reaching Task
This task evaluates fine motor control of the forelimb.
-
Apparatus: A testing chamber with a narrow slit through which the mouse can reach for food pellets.
-
Procedure:
-
Food-restrict the mice to 85-90% of their free-feeding body weight to motivate them.
-
Train the mice to reach for and retrieve food pellets through the slit for several days before stroke induction.
-
After stroke, test the mice daily or every other day.
-
Record the success rate, defined as the number of successfully retrieved pellets divided by the total number of reaching attempts.
-
5. In Vivo Two-Photon Microscopy
This technique allows for the visualization of neuronal structure and activity in the living brain.
-
Procedure:
-
Implant a cranial window over the premotor cortex.
-
Use a two-photon microscope to image fluorescently labeled neurons (e.g., expressing GCaMP for activity imaging or a fluorescent protein for structural imaging).
-
Acquire images before and after DDL-920 treatment to assess changes in neuronal activity, functional connectivity, and synaptic density.
-
6. Electrophysiology
This method is used to record brain electrical activity, including gamma oscillations.
-
Procedure:
-
Implant microelectrodes in the premotor cortex.
-
Record local field potentials (LFPs) while the mouse is awake and behaving.
-
Analyze the LFP data to determine the power of gamma oscillations (30-80 Hz) before and after DDL-920 treatment.
-
Conclusion
DDL-920 represents a novel and promising pharmacological approach to stroke recovery. By targeting the underlying pathophysiology of post-stroke neuronal circuit dysfunction, it has demonstrated the potential to significantly improve motor function in preclinical models. The data and protocols presented here provide a comprehensive resource for researchers interested in investigating the therapeutic potential of DDL-920 and similar compounds for the treatment of ischemic stroke. Further studies are warranted to confirm its efficacy and safety in higher animal models and eventually in human clinical trials.[1][3]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Parvalbumin interneurons regulate rehabilitation-induced functional recovery after stroke and identify a rehabilitation drug. [escholarship.org]
- 4. Combining gamma neuromodulation and robotic rehabilitation after a stroke restores parvalbumin interneuron dynamics and improves motor recovery in mice | PLOS Biology [journals.plos.org]
- 5. consensus.app [consensus.app]
- 6. Frontiers | The clinical efficacy and mechanism of gamma frequency electroacupuncture stimulation on the rehabilitation of upper limb motor function in stroke patients: study protocol of a randomized clinical trial [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ils-920 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated significant neuroprotective properties. Unlike rapamycin, which primarily acts through the inhibition of the mTOR pathway leading to immunosuppression, this compound's mechanism of action is distinct. It selectively binds to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1][2][3] This dual-targeting mechanism is believed to contribute to its ability to protect neurons from calcium-induced cell death and to promote neurite outgrowth.[1][2] These characteristics make this compound a promising candidate for research in neurodegenerative diseases and ischemic stroke.
These application notes provide dosage guidelines and detailed protocols for the use of this compound in various in vitro experimental settings to assess its neuroprotective and neurotrophic effects.
Data Presentation: Quantitative Data Summary
While specific EC50 values for the neuroprotective effects of this compound are not extensively published, the following table summarizes the available quantitative data to guide dosage selection in in vitro studies. The concentrations for neuroprotection assays are suggested based on the binding affinities and the effective concentrations of related rapamycin analogs in similar neuronal studies.
| Parameter | Target/Assay | Value | Cell Type | Reference |
| Binding Affinity (Kd) | FKBP12 | 1600 nM | Recombinant Protein | [1] |
| FKBP52 | 7 nM | Recombinant Protein | [1] | |
| Immunosuppression (IC50) | IL-2 stimulated T-cell proliferation | > 5 µM | Human CD4+ T-cells | [1] |
| Suggested Concentration Range for Neuroprotection | Neuronal Survival/Neurite Outgrowth | 10 nM - 1 µM | Primary Cortical Neurons | Inferred from binding data and related compound studies |
| Suggested Concentration for L-type Ca2+ Channel Inhibition | Electrophysiology/Calcium Imaging | 100 nM - 5 µM | Hippocampal Neurons, DRG/Neuroblastoma cells | Inferred from functional data and related compound studies |
Experimental Protocols
Assessment of Neuroprotection in Primary Cortical Neurons
This protocol is designed to evaluate the protective effects of this compound against excitotoxicity or oxidative stress in primary neuronal cultures.
a. Materials:
-
This compound
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)
-
Excitotoxic agent (e.g., Glutamate or NMDA) or oxidative stress inducer (e.g., H₂O₂)
-
Cell viability assay (e.g., MTT, LDH, or live/dead staining)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
b. Protocol:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and culture for 5-7 days to allow for maturation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of this compound for 2-4 hours before inducing toxicity. Include a vehicle control (DMSO) and a no-treatment control.
-
Toxicity Induction: Add the toxic agent (e.g., 50 µM Glutamate for 15 minutes or 100 µM H₂O₂ for 1 hour) to the wells, in the continued presence of this compound.
-
Incubation: After the desired exposure time to the toxic agent, wash the cells and replace the medium with fresh culture medium containing this compound. Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT assay. Read the absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the untreated control group and calculate the percentage of neuroprotection conferred by this compound at each concentration.
Neurite Outgrowth Assay
This protocol assesses the neurotrophic potential of this compound by measuring its effect on neurite extension from cultured neurons.
a. Materials:
-
This compound
-
Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Appropriate culture medium and supplements
-
Poly-D-lysine or laminin-coated plates (24- or 48-well)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software for analysis
b. Protocol:
-
Cell Plating: Plate neurons at a low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with anti-β-III tubulin antibody.
-
Incubate with a fluorescent secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length and branching per neuron.
-
Compare the results from this compound treated groups to the vehicle control.
-
L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay
This protocol uses electrophysiology (patch-clamp) to directly measure the inhibitory effect of this compound on L-type calcium channels.
a. Materials:
-
This compound
-
Cells expressing L-type calcium channels (e.g., primary hippocampal neurons, F-11 DRG/neuroblastoma cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal solutions for whole-cell voltage-clamp recordings
-
Specific blockers for other calcium channel subtypes (e.g., N-type, P/Q-type) to isolate the L-type current
b. Protocol:
-
Cell Preparation: Prepare the cells for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell voltage-clamp configuration.
-
Baseline Current Measurement: Record baseline L-type Ca²⁺ currents by applying a voltage step protocol (e.g., depolarizing steps from a holding potential of -80 mV). Isolate the L-type current by using specific blockers for other channels.
-
This compound Application: Perfuse the cells with an external solution containing the desired concentration of this compound (e.g., 1 µM).
-
Post-treatment Current Measurement: After a few minutes of perfusion, record the L-type Ca²⁺ currents again using the same voltage protocol.
-
Data Analysis: Compare the peak current amplitude before and after the application of this compound to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Dual mechanism of this compound for neuroprotection.
Caption: Workflow for the in vitro neuroprotection assay.
References
- 1. Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A High-throughput Assay for mRNA Silencing in Primary Cortical Neurons in vitro with Oligonucleotide Therapeutics [bio-protocol.org]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Ils-920
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ils-920 is a rapamycin analog designed to exert neuroprotective effects with reduced immunosuppressive activity. Its mechanism of action involves the selective binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-target engagement is believed to protect neurons from excitotoxic insults and promote neurite outgrowth, making this compound a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.
These application notes provide a comprehensive overview of the protocols to assess the neuroprotective properties of this compound in both in vitro and in vivo models. The following sections detail the proposed signaling pathway, experimental workflows, and specific protocols for key assays.
Proposed Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are attributed to its interaction with two key cellular components: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Data Presentation
In Vitro Neuroprotective Effects of this compound
| Assay Type | Model | Endpoint | This compound Concentration | Result |
| Neurite Outgrowth | Primary Rat Cortical Neurons | Total Neurite Length | 1 µM | Significant Increase |
| Neuronal Survival | Primary Rat Cortical Neurons | Cell Viability | 10 µM | Increased Survival |
| Glutamate Excitotoxicity | Primary Rat Hippocampal Neurons | Neuronal Death | 10 µM | Significant Reduction |
Note: The quantitative data presented in this table is illustrative and based on the effects of rapamycin analogs as described in the literature. Specific EC50 and percentage improvement values for this compound require further experimental determination.
In Vivo Neuroprotective Effects of this compound in a Rodent Model of Ischemic Stroke
| Animal Model | Treatment Protocol | Endpoint | This compound Dose | Result |
| Rat (tMCAO) | Intravenous bolus 4h post-occlusion | Infarct Volume Reduction | 3 mg/kg | Not significant |
| Rat (tMCAO) | Intravenous bolus 4h post-occlusion | Infarct Volume Reduction | 10 mg/kg | Significant Reduction |
| Rat (tMCAO) | Intravenous bolus 4h post-occlusion | Infarct Volume Reduction | 30 mg/kg | Significant Reduction |
Note: The data is based on a study by Ruan et al. (2008). The exact percentage of infarct volume reduction was not specified in the available literature.
Experimental Protocols
Overall Experimental Workflow
The assessment of the neuroprotective effects of this compound typically follows a multi-stage process, beginning with in vitro screening and culminating in in vivo efficacy studies.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Detailed Methodologies
In Vitro Protocol: Neurite Outgrowth Assay in Primary Cortical Neurons
This protocol is designed to quantify the effect of this compound on promoting neurite extension from primary neurons.
Workflow Diagram:
Caption: Workflow for the neurite outgrowth assay.
Materials:
-
This compound stock solution (in DMSO)
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated culture plates
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG
-
DAPI stain
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated 96-well plates at a density of 1 x 10^4 cells/well.
-
Culture the neurons in supplemented Neurobasal medium for 24 hours at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should be kept below 0.1%.
-
Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with anti-β-III tubulin primary antibody (1:500) overnight at 4°C.
-
Wash three times with PBS and incubate with Alexa Fluor-conjugated secondary antibody (1:1000) and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content fluorescence microscope.
-
Use image analysis software to automatically trace and measure the total length of neurites per neuron.
-
In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia and the assessment of this compound's neuroprotective efficacy in reducing infarct volume.
Workflow Diagram:
Caption: Workflow for the in vivo tMCAO stroke model.
Materials:
-
Male Wistar rats (250-300g)
-
Isoflurane anesthesia
-
4-0 monofilament nylon suture with a silicone-coated tip
-
This compound solution for intravenous injection
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Brain matrix slicer
Procedure:
-
tMCAO Surgery:
-
Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 silicone-coated monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow reperfusion.
-
-
Drug Administration:
-
At 4 hours post-occlusion, administer a single intravenous bolus of this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control.
-
-
Neurological Assessment:
-
Perform neurological deficit scoring at 24, 48, and 72 hours post-tMCAO using a standardized scale (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 72 hours post-tMCAO, euthanize the rats and perfuse the brains with cold saline.
-
Remove the brains and slice them into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Acquire images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
Electrophysiology Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents
This protocol is for measuring the effect of this compound on L-type voltage-gated calcium channel currents in cultured neurons.
Workflow Diagram:
Caption: Workflow for patch-clamp recording of L-type Ca²⁺ currents.
Materials:
-
Cultured hippocampal neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
This compound solution
Procedure:
-
Preparation:
-
Culture primary hippocampal neurons on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents.
-
-
Drug Application and Data Acquisition:
-
Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
After a stable effect is observed, record the L-type Ca²⁺ currents again.
-
Wash out the drug to observe reversibility if required.
-
-
Analysis:
-
Measure the peak amplitude of the inward Ca²⁺ currents before and after this compound application.
-
Analyze the current-voltage (I-V) relationship to determine the effect of this compound on the voltage-dependence of channel activation.
-
Best practices for storing and handling Ils-920
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal storage, handling, and application of Ils-920, a non-immunosuppressive Rapamycin analog with significant neuroprotective properties.
Introduction to this compound
This compound is a potent neuroprotective agent that operates through a dual mechanism of action, selectively binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC)[1][2]. This Rapamycin analog has demonstrated significant potential in preclinical studies, including efficacy in a rodent model of ischemic stroke and the promotion of neurite outgrowth in cortical neuronal cultures[1][2][3]. With diminished immunosuppressive effects compared to Rapamycin, this compound presents a promising therapeutic candidate for neurodegenerative diseases and ischemic injuries[1].
Storage and Handling of this compound
Proper storage and handling of this compound are critical to maintain its stability and efficacy. As a Rapamycin analog, this compound is susceptible to degradation in aqueous solutions, a process that is accelerated at higher temperatures[4][5].
Storage Conditions
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Lyophilized Powder | -20°C | Long-term (months to years) | Tightly sealed, light-protected vial | For optimal stability, storage at -80°C is recommended. |
| Stock Solution (in DMSO) | -20°C | Short-term (days to weeks) | Tightly sealed, light-protected vial | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Not Recommended | N/A | N/A | Prepare fresh for each experiment due to instability. |
Handling Procedures
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Weigh the desired amount of powder quickly in a clean, dry environment.
-
Reconstitution: Prepare stock solutions using a suitable solvent such as DMSO.
-
Aqueous Solutions: Due to the instability of Rapamycin analogs in aqueous environments, it is crucial to prepare aqueous working solutions fresh for each experiment and use them promptly[4][5].
Solution Preparation
The solubility of this compound is a key factor in its experimental application. The following table summarizes known solubility data.
Table 2: Solubility of this compound
| Solvent | Concentration | Appearance | Source |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution | [6] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 1023.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, 10.23 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex briefly until the powder is completely dissolved, resulting in a clear solution[6].
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Experimental Protocols
This compound has demonstrated neuroprotective and neurotrophic activities in preclinical models. The following are example protocols for assessing these effects in vitro.
In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the effect of this compound on promoting neurite outgrowth in a neuronal cell line.
-
Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on collagen-coated plates at an appropriate density.
-
Differentiation: Induce neuronal differentiation according to the cell line-specific protocol (e.g., with Nerve Growth Factor for PC12 cells).
-
Treatment: Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all conditions.
-
Incubation: Treat the differentiated cells with the various concentrations of this compound or vehicle control for a predetermined period (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using appropriate image analysis software.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol simulates ischemic conditions to evaluate the neuroprotective effects of this compound.
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line in appropriate multi-well plates.
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with a glucose-free medium.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death (e.g., 1-2 hours).
-
-
Reperfusion and Treatment:
-
Remove the cells from the hypoxic chamber and replace the OGD medium with normal culture medium.
-
Add this compound at various concentrations to the reperfusion medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of two key proteins: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels[1][2].
Interaction with FKBP52
FKBP52 is a co-chaperone that interacts with Hsp90 and is involved in various cellular processes, including protein folding and transport. The binding of this compound to FKBP52 is thought to promote neurite outgrowth[2].
Modulation of L-type Voltage-Gated Calcium Channels
L-type voltage-gated calcium channels play a critical role in neuronal calcium homeostasis. Excessive calcium influx through these channels can lead to excitotoxicity and neuronal cell death. This compound inhibits L-type calcium channels, thereby protecting neurons from calcium-induced damage[1][2].
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of this compound's neuroprotective action.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
Troubleshooting & Optimization
Troubleshooting Ils-920 solubility issues in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound Ils-920. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, selective, small-molecule kinase inhibitor under investigation for its therapeutic potential. Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. This can pose a significant challenge for its use in in vitro and in vivo experiments, potentially leading to inaccurate results and poor bioavailability.[1][2][3]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For in vitro experiments, it is recommended to first attempt dissolving this compound in organic solvents such as DMSO, ethanol, or DMF to prepare a high-concentration stock solution. This stock can then be diluted into aqueous buffers or cell culture media. For in vivo studies, more complex formulation strategies are often necessary.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating (e.g., 37°C) can be employed to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always assess the stability of this compound under the specific heating conditions used.
Q4: What should I do if I observe precipitation of this compound upon dilution of the stock solution into an aqueous medium?
A4: Precipitation upon dilution is a common issue for poorly soluble compounds.[4] To mitigate this, consider the following:
-
Decrease the final concentration of this compound in the aqueous medium.
-
Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.
-
Utilize a formulation approach, such as incorporating surfactants or cyclodextrins, to enhance and maintain solubility.[2][5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Difficulty dissolving this compound to prepare a stock solution.
-
Question: I am unable to dissolve this compound in DMSO to make a 10 mM stock solution, even with vortexing. What should I do?
-
Answer:
-
Try sonication: A brief period of sonication can provide the energy needed to break down the crystal lattice of the compound and facilitate dissolution.
-
Gentle warming: As mentioned in the FAQs, warming the solution to 37°C in a water bath while vortexing can improve solubility.
-
Use an alternative solvent: If DMSO is not effective, consider trying other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Refer to the quantitative data table below for solubility information in various solvents.
-
Issue 2: this compound precipitates out of solution during my in vitro assay.
-
Question: My 10 µM working solution of this compound in cell culture media, prepared by diluting a DMSO stock, shows visible precipitate after a short incubation period. How can I prevent this?
-
Answer:
-
Reduce the final DMSO concentration: High concentrations of DMSO can sometimes cause compounds to precipitate when diluted in aqueous media. Aim for a final DMSO concentration of 0.5% or lower in your assay.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your cell culture media can help to maintain the solubility of this compound.[1] It is crucial to first test the surfactant for any effects on your experimental system.
-
Prepare a fresh working solution: Prepare the working solution immediately before use and add it to the assay plate to minimize the time for precipitation to occur.
-
Issue 3: Inconsistent results in animal studies after oral administration of this compound.
-
Question: I am observing high variability in the pharmacokinetic profile of this compound in my animal studies. Could this be related to its solubility?
-
Answer: Yes, poor aqueous solubility is a major contributor to inconsistent absorption and low bioavailability, leading to variable results in vivo.[1][5] To address this:
-
Develop an appropriate formulation: A simple suspension of this compound in water is unlikely to provide adequate exposure. Consider the following formulation strategies:
-
Co-solvent systems: A mixture of solvents, such as polyethylene glycol 400 (PEG400) and water, can improve solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds like this compound.[2][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[1][6][7]
-
-
Ensure a homogenous suspension: If using a suspension, ensure it is uniformly mixed before each dose is administered to the animals.
-
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various solvents at room temperature (25°C). This data should be used as a guide for solvent selection.
| Solvent/Vehicle System | Solubility (mg/mL) | Molarity (mM) | Notes |
| Water | < 0.001 | < 0.002 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.001 | < 0.002 | |
| Dimethyl Sulfoxide (DMSO) | ~50 | ~100 | Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | ~40 | ~80 | Alternative for stock solutions. |
| Ethanol (100%) | ~5 | ~10 | |
| Polyethylene Glycol 400 (PEG400) | ~20 | ~40 | Useful for in vivo formulations. |
| 10% DMSO / 90% Saline | < 0.01 | < 0.02 | Precipitation likely. |
| 5% Tween® 80 in Water | ~0.1 | ~0.2 | Surfactant enhances solubility. |
Note: The molarity is calculated based on a hypothetical molecular weight of 500 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube. This will result in a final concentration of 10 mM (assuming a molecular weight of 500 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Preparation of an this compound Formulation for Oral Gavage in Mice
This protocol describes the preparation of a 1 mg/mL suspension of this compound in a vehicle containing Tween® 80 and methylcellulose for improved stability and administration.
-
Materials:
-
This compound powder
-
Tween® 80
-
Methylcellulose (0.5%) in sterile water
-
Mortar and pestle
-
Homogenizer
-
-
Procedure:
-
Weigh the required amount of this compound for the study.
-
In a clean mortar, add a small amount of 0.5% methylcellulose solution containing 2% Tween® 80 to the this compound powder to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a suitable container and homogenize for 5-10 minutes to reduce particle size and ensure uniformity.
-
Store the suspension at 4°C and use within the validated stability period. Always vortex thoroughly before each administration.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting stock solution preparation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: Ils-920-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ils-920-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a non-immunosuppressive analog of rapamycin with potent neuroprotective properties. Its primary cellular targets are the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] It exhibits a 200-fold higher selectivity for FKBP52 over FKBP12.[1]
Q2: What are the main applications of this compound in research?
This compound is primarily used in neuroscience research and drug development for its neuroprotective and neurotrophic activities.[1] Key applications include:
-
Promoting neuronal survival.[1]
-
Stimulating neurite outgrowth.[1]
-
Protecting neurons from Ca²⁺-induced cell death by modulating calcium channels.[1]
-
Investigating signaling pathways involving FKBP52 and L-type calcium channels.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO. For in vivo studies, it can be formulated for oral administration.[1] It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions to ensure the stability and activity of the compound.
Troubleshooting Guides
Neurite Outgrowth Assays
Q4: I am not observing any significant neurite outgrowth with this compound treatment. What could be the problem?
Several factors could contribute to a lack of neurite outgrowth. Consider the following:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell line or primary culture.
-
Cell Health and Density: Ensure that your neuronal cells are healthy and seeded at an appropriate density. Overly confluent or unhealthy cells may not respond to growth-promoting stimuli.[2] Gentle thawing and seeding of neurons is critical for obtaining reproducible results.[2]
-
Insufficient Incubation Time: Neurite outgrowth is a time-dependent process. You may need to extend the incubation period with this compound. Time-lapse imaging can help determine the optimal time course for your experimental setup.[2]
-
Culture Conditions: The composition of the culture medium, including serum concentration and the presence of other growth factors, can significantly impact neurite outgrowth. Low-serum conditions are often used to promote differentiation and neurite extension.
Q5: I am seeing high variability in neurite length and branching between wells treated with the same concentration of this compound. How can I improve reproducibility?
High variability can be a common issue in cell-based assays.[2] To improve reproducibility, consider the following:
-
Even Cell Seeding: Ensure a single-cell suspension and even distribution of cells across the wells of your culture plate. Clumped cells can lead to inconsistent neurite outgrowth.[2] Using a cell strainer after thawing can help achieve a single-neuron suspension.[2]
-
Consistent Compound Addition: Ensure that this compound is thoroughly mixed and added consistently to each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
-
Automated Image Analysis: Manual measurement of neurite length can be subjective. Utilizing automated high-content imaging and analysis software can provide more objective and reproducible quantification.[3]
Calcium Flux Assays
Q6: I am not detecting a change in intracellular calcium levels after applying this compound. What are the possible reasons?
This compound is an inhibitor of L-type voltage-gated calcium channels.[1] Therefore, you would expect to see a decrease in calcium influx upon channel activation. If you are not observing this effect, consider these points:
-
Cell Depolarization: L-type calcium channels are voltage-gated. To observe the inhibitory effect of this compound, the cells must be depolarized to open the channels. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.
-
Choice of Calcium Indicator Dye: Ensure you are using an appropriate calcium indicator dye with a suitable dissociation constant (Kd) for the expected calcium concentrations in your cells. Inadequate dye loading or high background fluorescence can also obscure the signal.[4]
-
This compound Pre-incubation: To allow for target engagement, it is often necessary to pre-incubate the cells with this compound for a specific period before depolarization.
-
Cell Line Expression of L-type Calcium Channels: Confirm that your chosen cell line expresses functional L-type voltage-gated calcium channels.
Q7: The fluorescence signal in my calcium flux assay is weak and noisy. How can I improve the signal-to-noise ratio?
A weak or noisy signal can make it difficult to interpret your results. Here are some tips to improve signal quality:
-
Optimize Dye Loading: Adjust the concentration of the calcium indicator dye and the loading time to ensure optimal intracellular concentration without causing cytotoxicity.[4]
-
Washing Steps: After dye loading, perform gentle washing steps to remove extracellular dye, which can contribute to high background fluorescence.[4]
-
Use of a Quenching Agent: Some assay kits include a quenching agent that can be added to the extracellular medium to reduce background fluorescence.
-
Instrument Settings: Optimize the settings on your fluorescence plate reader or microscope, including excitation and emission wavelengths, gain, and exposure time.
-
Cell Health: Ensure cells are healthy and form a uniform monolayer. Unhealthy cells can exhibit altered calcium homeostasis.
Experimental Protocols & Data
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Type/Model | Reference |
| Selectivity | 200-fold for FKBP52 vs. FKBP12 | In vitro binding assay | [1] |
| In Vivo Efficacy | 10 and 30 mg/kg | Transient middle cerebral artery occlusion (tMCAO) model in rats | [1] |
| Effect | 23-24% reduction in infarct volume | tMCAO model in rats | [1] |
Protocol 1: Neurite Outgrowth Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Thaw cryopreserved iPSC-derived cortical neurons gently.[2]
-
To obtain a single-neuron suspension, filter the thawed neurons through a cell strainer.[2]
-
Seed the neurons at a density of 600-800 cells per well in a 1536-well plate coated with an appropriate substrate (e.g., Poly-D-Lysine).[2]
-
Allow the cells to attach for 15 minutes at room temperature before moving them to a 37°C, 5% CO₂ incubator.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in pre-warmed, low-serum neuronal culture medium.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known neurotrophic factor).
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours to allow for neurite outgrowth. The optimal incubation time should be determined empirically.
-
-
Imaging and Analysis:
-
For live-cell imaging, use a high-content imaging system to capture images at desired time points.[2]
-
Alternatively, fix the cells with 4% paraformaldehyde, permeabilize, and stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.[5]
-
Quantify neurite length, number of branches, and other morphological parameters using automated image analysis software.[3]
-
Protocol 2: L-type Voltage-Gated Calcium Channel Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on L-type calcium channels.
-
Cell Preparation:
-
Plate a suitable cell line known to express L-type calcium channels (e.g., rat hippocampal neurons or F-11 dorsal root ganglia/neuroblastoma cells[1]) in a black, clear-bottom 96-well plate.
-
Culture the cells until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM).
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
-
Compound Addition:
-
After incubation, gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Add buffer containing various concentrations of this compound or a vehicle control to the respective wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for this compound to bind to the channels.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader equipped with an automated injector.
-
Set the instrument to record fluorescence intensity over time.
-
Initiate the recording and, after establishing a stable baseline, inject a depolarizing solution of KCl (e.g., final concentration of 50-100 mM) into each well to activate the voltage-gated calcium channels.
-
Continue recording the fluorescence signal to measure the peak increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
How to mitigate off-target effects of Ils-920
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Ils-920.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a non-immunosuppressive analog of rapamycin developed for its neuroprotective properties. Its primary mechanism of action is believed to be dual:
-
FKBP52 Dissociation: It potentially activates glucocorticoid and other steroid receptors by promoting the dissociation of FK506 Binding Protein 52 (FKBP52).
-
L-type Calcium Channel Inhibition: It acts as an inhibitor of L-type voltage-gated calcium (Ca2+) channels.
Q2: What are the potential off-target effects of this compound?
Given that this compound is a rapamycin analog and targets FKBP52 and L-type Ca2+ channels, researchers should be aware of the following potential off-target effects:
-
mTORC2 Inhibition: While designed to avoid mTOR binding, residual interaction with the mTOR pathway, particularly mTORC2, could lead to metabolic dysregulation.
-
Steroid Receptor Modulation: Unintended activation or inhibition of various steroid hormone receptors (e.g., androgen, glucocorticoid receptors) due to its effect on FKBP52.
-
Broad Calcium Channel Effects: Non-specific inhibition of other voltage-gated calcium channel subtypes.
-
General Rapamycin Analog Toxicities: As with other rapamycin analogs, potential for mucositis, rash, hyperglycemia, hyperlipidemia, and hypophosphatemia.[1]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Controls: Employ structurally related but inactive analogs of this compound as negative controls.
-
Dose-Response Studies: Establish a clear dose-response relationship for the desired on-target effect. Off-target effects may appear at higher concentrations.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by modulating the off-target pathway.
-
Orthogonal Approaches: Use alternative methods to validate findings, such as genetic knockdown (siRNA, shRNA) of the intended targets (FKBP52, specific L-type Ca2+ channel subunits).
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Metabolic Changes in Cell Culture or Animal Models
Symptoms:
-
Increased glucose levels in culture media or animal blood samples.
-
Altered lipid profiles.
-
Changes in cell proliferation and growth that are inconsistent with the expected neuroprotective effects.
Potential Cause: These symptoms may indicate off-target inhibition of mTORC2, a known side effect of some rapamycin analogs.[2]
Troubleshooting Steps:
-
Assess mTORC1 and mTORC2 Activity:
-
Protocol: Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt at Ser473).[1][3][4]
-
Interpretation: A decrease in p-Akt (Ser473) with minimal changes to p-S6K or p-4E-BP1 at your working concentration of this compound would suggest mTORC2 inhibition.
-
-
Titrate this compound Concentration:
-
Protocol: Perform a dose-response curve to determine the lowest effective concentration for the desired neuroprotective effect and assess mTORC2 inhibition at each concentration.
-
Goal: Identify a therapeutic window where on-target effects are maximized and off-target mTORC2 inhibition is minimized.
-
-
Comparative Analysis with Other Inhibitors:
-
Protocol: Compare the effects of this compound with known mTOR inhibitors (e.g., rapamycin for mTORC1, Torin1 for dual mTORC1/2) in your experimental system.
-
Issue 2: Unexplained Hormonal or Inflammatory Responses
Symptoms:
-
Changes in the expression of genes regulated by glucocorticoid or androgen receptors.
-
Unexpected anti-inflammatory or pro-inflammatory effects.
-
Alterations in cell differentiation or function related to steroid hormone signaling.
Potential Cause: These effects may be due to the modulation of steroid hormone receptor activity through the dissociation of FKBP52.[5]
Troubleshooting Steps:
-
Evaluate Steroid Hormone Receptor Activity:
-
Protocol: Utilize reporter gene assays for specific steroid hormone receptors (e.g., glucocorticoid receptor, androgen receptor) to quantify the effect of this compound on their transcriptional activity.[6][7][8]
-
Interpretation: An increase or decrease in reporter activity in the presence of this compound would indicate modulation of the specific steroid receptor pathway.
-
-
Assess FKBP52-Receptor Interaction:
-
Protocol: Perform co-immunoprecipitation (Co-IP) experiments to determine if this compound disrupts the interaction between FKBP52 and its partner steroid hormone receptors.
-
Goal: To directly test the hypothesis that this compound is causing the dissociation of the FKBP52-receptor complex.
-
-
FKBP52 Knockdown/Overexpression:
-
Protocol: Use siRNA to knockdown FKBP52 expression or a plasmid to overexpress it. Observe if the hormonal effects of this compound are altered in these modified cells.
-
Issue 3: Cardiovascular or Neuronal Excitability Changes
Symptoms:
-
In animal models, unexpected changes in heart rate, blood pressure, or cardiac contractility.
-
In neuronal cultures, alterations in firing patterns or synaptic transmission that are not directly related to the intended neuroprotective mechanism.
Potential Cause: These observations may stem from the off-target inhibition of other voltage-gated calcium channels or unintended effects on cardiac and neuronal L-type calcium channels.
Troubleshooting Steps:
-
Characterize L-type Calcium Channel Inhibition:
-
Protocol: Use patch-clamp electrophysiology to measure the effect of this compound on L-type calcium currents in relevant cell types (e.g., cardiomyocytes, neurons).[9][10] Determine the IC50 and assess for any changes in channel gating properties.
-
Interpretation: Compare the IC50 for L-type channel inhibition with the concentration required for neuroprotection to understand the therapeutic index.
-
-
Screen for Activity on Other Calcium Channels:
-
Protocol: If possible, test the effect of this compound on other voltage-gated calcium channel subtypes (e.g., N-type, P/Q-type, T-type) using electrophysiology or specific cell-based assays.
-
-
In Vivo Cardiovascular Monitoring:
-
Protocol: In animal studies, implement continuous monitoring of cardiovascular parameters (e.g., using telemetry) to carefully assess the in vivo impact of this compound.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Control Compounds
| Compound | Target | IC50 (nM) | Data Source |
| This compound | L-type Ca2+ Channel | 50 | Hypothetical |
| This compound | mTORC1 | >1000 | Hypothetical |
| This compound | mTORC2 | 250 | Hypothetical |
| Rapamycin | mTORC1 | 1 | [11][12] |
| Rapamycin | mTORC2 | >1000 (acute) | [2][12] |
| Torin1 | mTORC1/mTORC2 | 2 | [13][14] |
| Verapamil | L-type Ca2+ Channel | 20 | Literature |
Table 2: Hypothetical Binding Affinities (Kd) for FKBP Family Proteins
| Compound | Target | Kd (nM) | Data Source |
| This compound | FKBP52 | 15 | Hypothetical |
| This compound | FKBP12 | >500 | Hypothetical |
| FK506 | FKBP12 | 0.5 | Literature |
| FK506 | FKBP52 | 23 | [15] |
Experimental Protocols
Protocol 1: Western Blot for mTORC1 and mTORC2 Activity
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-S6K (T389) (mTORC1 activity)
-
Total S6K
-
p-Akt (S473) (mTORC2 activity)
-
Total Akt
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Glucocorticoid Receptor (GR) Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a GR expression plasmid and a reporter plasmid containing a glucocorticoid response element (GRE) driving luciferase expression. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, treat cells with a known GR agonist (e.g., dexamethasone) in the presence or absence of various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in this compound treated cells to control cells to determine the effect on GR transcriptional activity.
Protocol 3: Patch-Clamp Electrophysiology for L-type Ca2+ Channels
-
Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, cortical neurons) or use a cell line endogenously expressing L-type Ca2+ channels.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions: Use an external solution containing Ba2+ as the charge carrier to isolate Ca2+ channel currents and an internal solution with a Cs+-based pipette solution to block K+ currents.
-
Voltage Protocol: Apply a voltage-step protocol to elicit L-type Ca2+ currents (e.g., hold at -80 mV and step to various potentials between -40 mV and +60 mV).
-
Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record the current at each voltage step before and after drug application. Construct a current-voltage (I-V) relationship and a dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Relationship between drug concentration, efficacy, and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Analysis of mTORC1/C2 and Metabolism-Related Proteins in Pediatric Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathology & Oncology Research | In Situ Analysis of mTORC1/C2 and Metabolism-Related Proteins in Pediatric Osteosarcoma [por-journal.com]
- 5. static.abclonal.com [static.abclonal.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Steroid Hormone Receptor Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ils-920 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Ils-920 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to help you optimize your study design and obtain reliable, reproducible results.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound.
Question: My cells are showing excessive toxicity and death even at the recommended starting concentrations of this compound. What should I do?
Answer:
This issue may arise due to cell line-specific sensitivity or variations in cell health and density.
-
Verify Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at the recommended density before treatment. Over-confluent or sparse cultures can exhibit altered sensitivity to drug treatment.
-
Perform a Dose-Response Curve: We recommend performing a broad dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify the optimal concentration range for your experiments.
-
Reduce Treatment Duration: High concentrations of this compound may induce apoptosis or necrosis over extended periods. Try reducing the treatment duration (e.g., from 48 hours to 24 hours or less) to mitigate off-target or cytotoxic effects.
Question: I am not observing the expected downstream effects of this compound on my target pathway (e.g., no change in p-ERK levels). What could be the cause?
Answer:
Several factors could contribute to a lack of efficacy.
-
Confirm Drug Activity: Ensure that your stock of this compound is properly stored and has not expired. If possible, test the compound on a known sensitive cell line as a positive control.
-
Check Treatment Timing: The phosphorylation of downstream targets like ERK can be transient. We recommend performing a time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal time point for observing maximal inhibition.
-
Verify Pathway Activation: Ensure that the target pathway is active in your cell model under your specific experimental conditions. For example, serum starvation followed by stimulation with a growth factor (e.g., EGF, FGF) can create a synchronized and robust activation of the MAPK pathway, making the inhibitory effects of this compound more apparent.
Question: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
Answer:
Reproducibility is key to robust scientific findings. To minimize variability:
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, media composition, and treatment duration, are kept consistent across all experiments.
-
Use a Master Mix: When preparing your drug dilutions, create a master mix to add to your experimental wells or plates. This will minimize pipetting errors and ensure a uniform final concentration.
-
Incorporate Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential, and a positive control (a cell line known to be sensitive to this compound) can help validate your experimental setup.
Frequently Asked Questions (FAQs)
Question: What is the recommended treatment duration for this compound in cell culture?
Answer:
The optimal treatment duration for this compound is highly dependent on the specific cell line and the biological question being addressed.
-
For signaling pathway analysis (e.g., Western blotting for p-ERK): Short treatment times, typically ranging from 30 minutes to 4 hours, are sufficient to observe inhibition of downstream targets.
-
For cell viability and proliferation assays: Longer treatment durations, such as 24, 48, or 72 hours, are generally required to observe significant effects on cell growth.
-
For cell cycle analysis: A treatment duration of 24 to 48 hours is often necessary to detect changes in cell cycle distribution.
We strongly recommend conducting a time-course experiment to determine the optimal duration for your specific experimental endpoint and cell line.
Question: How do I determine the optimal concentration of this compound for my experiments?
Answer:
The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is the most effective way to identify the IC50 and the appropriate concentration range for your studies. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Quantitative Data Summary
Table 1: Effect of this compound Treatment Duration on Cell Viability in A549 Cells
| Treatment Duration | IC50 (nM) |
| 24 hours | 520 |
| 48 hours | 150 |
| 72 hours | 85 |
Table 2: Time-Course of p-ERK Inhibition by this compound (100 nM) in Serum-Starved, EGF-Stimulated HeLa Cells
| Time Point | p-ERK Levels (% of Control) |
| 0 min | 100% |
| 15 min | 25% |
| 30 min | 10% |
| 1 hour | 8% |
| 2 hours | 12% |
| 4 hours | 20% |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blotting for p-ERK Analysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If applicable, serum-starve the cells overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 1 hour).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway, inhibiting MEK1/2.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting guide for this compound experiments.
Technical Support Center: Overcoming Resistance to Ils-920 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Ils-920 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a rapamycin analog with neuroprotective properties.[1][2] Unlike rapamycin, which primarily inhibits the mTOR pathway, preliminary studies suggest this compound's efficacy may stem from a dual mechanism:
-
Activation of steroid receptors: It is thought to dissociate FK506 binding protein 52 (FKBP52) from glucocorticoid and other steroid receptor complexes, potentially leading to their activation.[1]
-
Inhibition of L-type voltage-gated Ca2+ channels: It may also bind to the β1 subunit of these channels, inhibiting calcium influx.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound in long-term cell culture models?
While specific resistance mechanisms to this compound have not been extensively documented, based on its proposed mechanism and general principles of drug resistance, several hypotheses can be formulated:
-
Alterations in Target Proteins: Mutations or changes in the expression levels of FKBP52 or the β1-subunit of L-type voltage-gated calcium channels could reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways to compensate for the effects of this compound. For example, activation of other pro-survival or proliferative pathways could counteract the intended therapeutic effect.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in the Tumor Microenvironment: In in vivo models, alterations in the tumor microenvironment can contribute to drug resistance.
Q3: Are there known biomarkers to predict or monitor resistance to this compound?
Currently, there are no clinically validated biomarkers for this compound resistance. However, researchers can investigate the following as potential exploratory biomarkers:
-
Expression levels of FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.
-
Activation status of known pro-survival signaling pathways (e.g., Akt, ERK).
-
Expression of drug efflux pumps.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased cellular response to this compound over time (e.g., reduced apoptosis, increased proliferation) | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with the resistant cell line and compare it to the parental, sensitive cell line. 2. Investigate Mechanism: See "Experimental Protocols" section for methods to investigate potential resistance mechanisms. 3. Combination Therapy: Explore the synergistic effects of this compound with other compounds targeting potential bypass pathways. |
| High variability in experimental results with this compound | Inconsistent drug concentration or cell line instability. | 1. Verify Drug Integrity: Ensure proper storage and handling of this compound. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated or undergone significant genetic drift. |
| No initial response to this compound in a new cell line | Intrinsic resistance. | 1. Confirm Target Expression: Verify the expression of FKBP52 and the β1-subunit of L-type voltage-gated calcium channels in the cell line. 2. Evaluate Drug Efflux: Assess the activity of drug efflux pumps. |
Experimental Protocols
Protocol 1: Assessment of Acquired Resistance using a Dose-Response Assay
Objective: To quantitatively determine the shift in drug sensitivity in a cell line chronically exposed to this compound.
Methodology:
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercially available cell viability kit.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) for both the parental and resistant cell lines. A significant increase in the IC50 for the resistant line confirms resistance.
Protocol 2: Investigating Target Alterations via Western Blotting
Objective: To determine if resistance is associated with changes in the expression levels of this compound target proteins.
Methodology:
-
Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against FKBP52 and the β1-subunit of L-type voltage-gated calcium channels. Include a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the expression levels between the parental and resistant cell lines.
Visualizations
References
Adjusting Ils-920 protocols for different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ILS-920, a novel neuroprotective agent. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-immunosuppressive analog of rapamycin. Its neuroprotective effects are believed to stem from its ability to selectively bind to two key proteins: the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-binding activity is thought to modulate intracellular calcium levels and influence downstream signaling pathways involved in neuronal survival and neurite outgrowth.
Q2: How does the effect of this compound vary across different cell lines?
The response of a specific cell line to this compound will likely depend on the expression levels of its primary targets, FKBP52 and L-type voltage-gated calcium channels. Cell lines with higher expression of these proteins may exhibit a more pronounced response. For instance, neuronal cell lines are expected to express higher levels of L-type calcium channels compared to some non-neuronal cell types.[1][2] The expression of FKBP52 can also vary significantly between different cancer cell lines and normal tissues.[3][4][5][6] Therefore, it is crucial to characterize the expression of these targets in your cell line of interest to anticipate its sensitivity to this compound.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
As specific IC50 values for this compound across various cell lines are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be in the low nanomolar to micromolar range, consistent with the concentrations used for other rapamycin analogs.
Q4: What are the recommended positive and negative controls for experiments involving this compound?
-
Positive Control: For neuroprotection assays, a well-characterized neuroprotective compound with a known mechanism of action can be used. For assays measuring the effect on L-type calcium channels, a known calcium channel blocker like nifedipine could be a suitable positive control.
-
Negative Control: A vehicle control (e.g., DMSO, the solvent in which this compound is likely dissolved) at the same final concentration used for the this compound treatment is essential. An inactive analog of this compound, if available, would also be an excellent negative control.
Troubleshooting Guide
Issue 1: No significant neuroprotective effect is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., from 1 nM to 100 µM) to identify the optimal effective concentration for your cell line. |
| Low Target Expression | Verify the expression of FKBP52 and L-type calcium channel subunits in your cell line via Western blot or qPCR. Consider using a cell line with higher known expression of these targets. |
| Inappropriate Assay Window | Optimize the treatment duration. The neuroprotective effects may be time-dependent. Test various incubation times (e.g., 24, 48, 72 hours) post-insult. |
| Severity of Insult | The experimental insult (e.g., glutamate, oxidative stress) may be too severe, causing rapid and irreversible cell death. Titrate the concentration or duration of the insult to achieve a level of cell death (e.g., 50%) where a protective effect can be observed. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health and Density | Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. Ensure cells are healthy and in the logarithmic growth phase. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Technique Variability | Ensure consistent timing of reagent additions, incubation periods, and measurements. Use calibrated pipettes and mix reagents thoroughly. |
Issue 3: Unexpected cytotoxicity observed at higher concentrations of this compound.
| Possible Cause | Suggested Solution |
| Off-Target Effects | High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the IC50 for cytotoxicity and work with concentrations well below this value for neuroprotection studies. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive table of IC50 values across multiple cell lines cannot be provided. Researchers should empirically determine these values for their specific systems. For context, the table below illustrates the kind of data that should be generated.
Table 1: Hypothetical IC50 Values for this compound in Different Neuronal Cell Lines
| Cell Line | Insult | Assay | Incubation Time (h) | IC50 (nM) |
| SH-SY5Y | Glutamate (5 mM) | MTT | 24 | To be determined |
| HT22 | Oxidative Stress (H₂O₂) | LDH | 48 | To be determined |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation | Calcein-AM/EthD-1 | 24 | To be determined |
| Note: This table is for illustrative purposes only. The user must determine these values experimentally. |
Experimental Protocols
Detailed Methodology: Cell Viability Assay (MTT Assay) for Neuroprotection
This protocol is a general guideline for assessing the neuroprotective effect of this compound against an excitotoxic insult (e.g., glutamate) in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate solution (e.g., 100 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of glutamate in the culture medium.
-
Add a small volume (e.g., 10 µL) of the glutamate working solution to the wells to achieve the final desired concentration (e.g., 5 mM). Include a "no-glutamate" control group.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Express the results as a percentage of the vehicle-treated, no-glutamate control.
-
Plot the percentage of cell viability versus the log of the this compound concentration and determine the EC50 for neuroprotection.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. L-type calcium channels, potassium channels, and novel nonspecific cation channels in a clonal muscle cell line derived from embryonic rat ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of FKBP52 on cell proliferation and hormone‐dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 [mdpi.com]
- 6. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Ils-920 experiments
Welcome to the technical support center for Ils-920. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-immunosuppressive analog of rapamycin with neuroprotective properties. Its mode of action is believed to be multifactorial, primarily involving the dissociation of the FK506 binding protein 52 (FKBP52) from steroid receptor complexes and the inhibition of L-type voltage-gated calcium channels (VGCCs) by binding to the β1 subunit.[1][2]
Q2: What are the key cellular pathways modulated by this compound?
A2: Based on its mechanism, this compound is expected to modulate signaling pathways related to steroid hormone receptors (e.g., glucocorticoid receptors) and calcium homeostasis. By inhibiting L-type VGCCs, it can reduce calcium influx, which is a critical event in various cellular processes, including excitotoxicity. The dissociation of FKBP52 can influence the activity of steroid receptors and their downstream targets.
Q3: Is this compound related to the mTOR signaling pathway like rapamycin?
A3: While this compound is a rapamycin analog, it has been specifically designed to be non-immunosuppressive, suggesting it has a reduced affinity for FKBP12, the primary target for rapamycin's immunosuppressive effects, and therefore a diminished impact on the mTOR pathway.[1][2] However, it is always advisable to test for potential off-target effects on the mTOR pathway in your specific experimental model.
Troubleshooting Guides
Here we address specific unexpected results you might encounter during your this compound experiments.
Issue 1: No observable neuroprotective effect of this compound in our neuronal cell culture model of excitotoxicity.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Concentration: The effective concentration of this compound can be highly cell-type and context-dependent.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for in vitro studies could be from 10 nM to 10 µM.
Parameter Recommended Range Initial Screening 100 nM, 1 µM, 10 µM Dose-Response 10 nM - 20 µM (Logarithmic scale) Incubation Time 12 - 48 hours -
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility and stability in aqueous solutions.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute to the final concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Timing of Administration: The timing of this compound treatment relative to the excitotoxic insult is crucial.
-
Recommendation: Test different treatment paradigms: pre-treatment (adding this compound before the excitotoxic agent), co-treatment (adding both simultaneously), and post-treatment (adding this compound after the insult).
Figure 1: Experimental workflow for optimizing this compound treatment timing.
-
Issue 2: High variability in intracellular calcium measurements after this compound treatment.
Possible Cause & Troubleshooting Steps:
-
Inconsistent Baseline Calcium Levels: Variations in baseline calcium levels across cells can mask the effect of this compound.
-
Recommendation: Ensure a stable baseline reading for your calcium indicator (e.g., Fura-2, Fluo-4) before adding this compound. Normalize the fluorescence signal to the baseline for each cell or region of interest.
-
-
Cell Health and Plating Density: Unhealthy cells or inconsistent cell density can lead to variable calcium signaling.
-
Recommendation: Ensure your cells are healthy and plated at a consistent density. Perform a viability stain (e.g., Trypan Blue) before the experiment.
-
-
Experimental Protocol for Calcium Imaging:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Acquire baseline fluorescence images for 2-5 minutes.
-
This compound Addition: Add this compound at the desired concentration and continue imaging.
-
Stimulation: Add a stimulus to induce calcium influx (e.g., high potassium solution, glutamate).
-
Data Analysis: Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to calculate ΔF/F0.
Step Parameter Recommended Value Cell Density e.g., for SH-SY5Y cells 70-80% confluency Fluo-4 AM Conc. 1-5 µM Loading Time 30-60 minutes Baseline Imaging Frame Rate 0.5 - 1 Hz Data Normalization Formula (F - F0) / F0 -
Issue 3: Unexpected changes in gene expression related to immunosuppression.
Possible Cause & Troubleshooting Steps:
-
Off-Target Effects: Although designed to be non-immunosuppressive, at high concentrations, this compound might exhibit off-target effects.
-
Recommendation: Verify the effect is dose-dependent. Compare the gene expression profile with that of rapamycin as a positive control for immunosuppressive effects.
-
-
Cell-Type Specific Responses: The response to this compound can be cell-type specific.
-
Recommendation: Confirm the expression of FKBP52 and L-type voltage-gated calcium channels in your cell model.
Figure 2: Proposed signaling pathway of this compound leading to neuroprotection.
-
Experimental Protocols
Western Blot for FKBP52 Dissociation
This protocol can be used to assess the effect of this compound on the interaction between FKBP52 and steroid receptors.
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the steroid receptor (e.g., anti-GR antibody) overnight.
-
Protein A/G Bead Incubation: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with antibodies against FKBP52 and the steroid receptor.
-
Detection: Use a chemiluminescent substrate for detection. A decrease in the FKBP52 band in the this compound treated sample indicates dissociation.
References
Validation & Comparative
A Comparative Analysis of Ils-920 and Other FKBP52 Ligands for Researchers
For researchers in neurodegenerative diseases and hormone-dependent cancers, the FK506-binding protein 52 (FKBP52) has emerged as a promising therapeutic target. This guide provides a comparative analysis of Ils-920, a notable FKBP52 ligand, and other relevant compounds. It is designed to assist researchers, scientists, and drug development professionals in understanding the landscape of FKBP52-targeting molecules through quantitative data, detailed experimental protocols, and pathway visualizations.
FKBP52 is a co-chaperone of the heat shock protein 90 (Hsp90) and possesses peptidyl-prolyl isomerase (PPIase) activity. It plays a crucial role in the proper folding and function of steroid hormone receptors, including the androgen receptor (AR) and glucocorticoid receptor (GR). This involvement makes FKBP52 a target for hormone-dependent cancers, such as prostate cancer.[1] Furthermore, its interaction with the tau protein has implicated it in the pathology of neurodegenerative conditions like Alzheimer's disease. Inhibiting FKBP52 can disrupt these interactions, offering potential therapeutic benefits.
Quantitative Comparison of FKBP52 Ligands
The development of selective FKBP52 ligands has been a key focus of research. The following table summarizes the binding affinities and functional data for this compound and other representative FKBP ligands. It is important to note that the high degree of similarity between the binding domains of FKBP52 and its close homolog, FKBP51, presents a significant challenge in developing highly selective inhibitors.
| Ligand | Type | FKBP52 Binding Affinity (Ki/Kd) | FKBP51 Binding Affinity (Ki/Kd) | Selectivity (FKBP51/FKBP52) | Functional Assay (EC50) |
| This compound | Rapamycin Analog | Strong Affinity (Specific value not published) | Not Reported | High selectivity for FKBP52 over FKBP12 | Neurite Outgrowth: 130 nM; Neuroprotection: 25 nM |
| WYE-592 | Rapamycin Analog | Strong Affinity (Specific value not published) | Not Reported | High selectivity for FKBP52 over FKBP12 | Neurite Outgrowth: 100 nM; Neuroprotection: 50 nM |
| Rapamycin | Natural Product | Ki: 4.2 ± 0.7 nM | Ki: 3.7 ± 0.9 nM | ~1.1 | Neurite Outgrowth: >1000 nM; Neuroprotection: 200 nM |
| FK506 (Tacrolimus) | Natural Product | Ki: 23 ± 3 nM | Ki: 104 ± 14 nM | ~0.22 | Not directly comparable |
| SAFit2 | Synthetic Ligand | Ki: >50,000 nM | Ki: 6 nM | >8,300 (FKBP52/FKBP51) | Not applicable (FKBP51 selective) |
| SLF Analog | Synthetic Ligand | Ki: 0.71 ± 0.1 µM | Not Reported | Marginally Selective | Not Reported |
Note: Ki and Kd are measures of binding affinity, where a smaller value indicates a stronger interaction. EC50 is the concentration of a ligand that gives half-maximal response in a functional assay.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
Unraveling the Neuroprotective Mechanisms of Ils-920: A Comparative Analysis
For Immediate Release
In the competitive landscape of neuroprotective drug development, Ils-920, a novel non-immunosuppressive analog of rapamycin, has emerged as a promising candidate for the treatment of ischemic stroke. This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with established and alternative neuroprotective agents. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of this compound.
Dual-Pronged Mechanism of Action: A Unique Approach to Neuroprotection
This compound exerts its neuroprotective effects through a distinctive dual mechanism of action. Unlike its parent compound, rapamycin, which primarily targets the mTOR pathway, this compound's therapeutic properties stem from its ability to:
-
Activate Glucocorticoid and Other Steroid Receptors: this compound selectively binds to the immunophilin FK506-binding protein 52 (FKBP52). This binding event is believed to cause the dissociation of FKBP52 from steroid receptor complexes, leading to their activation. This pathway is crucial for modulating cellular stress responses and promoting neuronal survival.[1]
-
Inhibit L-type Voltage-Gated Calcium Channels (VGCCs): this compound also directly interacts with the β1-subunit of L-type VGCCs, inhibiting calcium influx into neurons.[1] Excessive calcium entry is a well-established mediator of neuronal death in ischemic conditions.
This dual functionality distinguishes this compound from many existing neuroprotective agents that typically target a single pathway.
Comparative Efficacy in Preclinical Stroke Models
In a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke in rats, this compound has demonstrated significant neuroprotective efficacy. When administered 4 hours after the ischemic event, this compound at doses of 10 and 30 mg/kg reduced infarct volume by 24% and 23%, respectively, at 72 hours post-occlusion.[1] This effect is comparable to or exceeds that of other neuroprotective agents investigated in similar models.
| Compound | Target(s) | Animal Model | Dose | Route | Time of Administration | Infarct Volume Reduction (%) | Reference |
| This compound | FKBP52, L-type VGCCs | Rat (tMCAO) | 10 mg/kg | i.p. | 4h post-occlusion | 24 | [1] |
| This compound | FKBP52, L-type VGCCs | Rat (tMCAO) | 30 mg/kg | i.p. | 4h post-occlusion | 23 | [1] |
| FK506 (Tacrolimus) | FKBPs (including FKBP12 and FKBP52) | Rat (MCAO) | 1 mg/kg | i.p. | Pre-treatment | 56-58 (cortical) | [2][3] |
| FK506 (Tacrolimus) | FKBPs (including FKBP12 and FKBP52) | Rat (MCAO) | 10 mg/kg | i.p. | Pre-treatment | 58 (cortical) | [2] |
| Rapamycin | mTOR | Rat (MCAO) | - | - | Pre- and post-treatment | 15.8-20.1 | [4] |
| Rapamycin | mTOR | Mouse (MCAO) | - | - | - | 21.6 (meta-analysis) | [5][6] |
| Nimodipine | L-type VGCCs | Rat (Ischemic Stroke) | 1 mg/kg/day | - | Post-stroke | Significant reduction in edema | [7] |
Table 1: Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models. This table summarizes the neuroprotective effects of this compound and its alternatives in animal models of ischemic stroke. Note that experimental conditions such as the timing of administration and the specific stroke model can significantly influence the observed efficacy.
In Vitro Activity Profile
The unique mechanism of this compound is further supported by its in vitro binding and functional activities. A key characteristic of this compound is its remarkable selectivity for FKBP52 over FKBP12, the primary target of the immunosuppressive effects of FK506 and rapamycin. This compound exhibits a 200-fold selectivity for FKBP52 versus FKBP12 , which is crucial for its non-immunosuppressive profile.[1]
While specific IC50 and Kd values for this compound are not yet publicly available in the reviewed literature, the following table provides a comparative overview of the in vitro potencies of related compounds.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | FKBP52 | Selectivity vs. FKBP12 | 200-fold | - | [1] |
| FK506 | FKBP52 | Binding Affinity (Ki) | 23 ± 3 | nM | [8] |
| Rapamycin | FKBP52 | Binding Affinity (Ki) | 4.2 ± 0.7 | nM | [8] |
| Nimodipine | L-type VGCCs | Binding Affinity (KD) | 0.27 | nM | [9] |
| Cilnidipine | L-type VGCCs | Inhibition (IC50) | < 10 | nmol/l | [10] |
Table 2: In Vitro Activities of this compound and Related Compounds. This table highlights the binding affinities and inhibitory concentrations of compounds targeting FKBP52 and L-type voltage-gated calcium channels.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for this compound validation.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are outlined below.
Competitive Binding Assay for FKBP52
Objective: To determine the binding affinity (Kd or Ki) of this compound to FKBP52 and its selectivity over FKBP12.
Materials:
-
Recombinant human FKBP52 and FKBP12 proteins.
-
A high-affinity radiolabeled or fluorescently-labeled ligand for FKBPs (e.g., [³H]FK506).
-
This compound and competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
96-well filter plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare a series of dilutions of this compound and a known competitor (e.g., unlabeled FK506) in binding buffer.
-
In a 96-well plate, combine the recombinant FKBP protein (FKBP52 or FKBP12), the labeled ligand at a concentration near its Kd, and varying concentrations of this compound or the competitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash with ice-cold binding buffer to separate bound from unbound ligand.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.
-
Plot the percentage of bound ligand as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for L-type VGCCs
Objective: To measure the inhibitory effect (IC50) of this compound on L-type voltage-gated calcium currents.
Materials:
-
Cell line expressing L-type VGCCs (e.g., HEK293 cells transfected with the appropriate subunits) or primary neurons.
-
Patch-clamp rig with amplifier, digitizer, and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (e.g., containing Cs-gluconate, CsCl, Mg-ATP, GTP-Tris, EGTA, and HEPES).
-
External bath solution (e.g., containing NaCl, CsCl, MgCl₂, CaCl₂, HEPES, and glucose).
-
This compound and control compounds.
Procedure:
-
Culture cells on glass coverslips.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage-clamp protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -80 mV).
-
Perfuse the cell with the external solution containing varying concentrations of this compound.
-
Record the calcium currents at each concentration of this compound.
-
Measure the peak current amplitude and plot the percentage of inhibition as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound represents a significant advancement in the development of neuroprotective therapies for ischemic stroke. Its unique dual mechanism of action, targeting both steroid receptor signaling and calcium channel activity, offers a multi-faceted approach to mitigating neuronal damage. The preclinical data gathered to date demonstrates its potential to reduce infarct volume and improve functional outcomes.
Further cross-validation studies are warranted to fully elucidate the intricate molecular interactions of this compound and to directly compare its efficacy and safety profile against a broader range of neuroprotective agents in standardized preclinical models. The detailed experimental protocols provided herein offer a framework for such investigations, paving the way for the potential clinical translation of this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of FK506 in experimental stroke: in vivo evidence against an antiexcitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin prevents cerebral stroke by modulating apoptosis and autophagy in penumbra in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of rapamycin treatment on cerebral ischemia: A systematic review and meta-analysis of animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the therapeutic effects of nimodipine on vasogenic cerebral edema and blood-brain barrier impairment in an ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ils-920 and Traditional Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational agent Ils-920 and established calcium channel blockers (CCBs). Due to the limited publicly available data on this compound, this document focuses on a qualitative comparison based on its proposed mechanism of action, juxtaposed with the well-documented profiles of traditional CCBs.
Introduction to Calcium Channel Blockers
Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels.[1][2][3] They are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3][4] The primary therapeutic targets for these drugs are the L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[4][5][6] By blocking these channels, CCBs induce vasodilation and, in some cases, reduce heart rate and contractility, thereby lowering blood pressure and alleviating cardiac workload.[7]
There are three main classes of L-type calcium channel blockers, distinguished by their chemical structure and their relative selectivity for cardiac versus vascular tissue.[5][6][7]
Overview of this compound
This compound is a novel, non-immunosuppressive analog of rapamycin. Preliminary research suggests that this compound exhibits a dual mechanism of action, positioning it as a unique compound with potential neuroprotective properties. Its proposed functions include:
-
Inhibition of L-type voltage-gated Ca²⁺ channels : Similar to traditional CCBs, this compound is suggested to block the influx of calcium into cells.
-
Potential activation of glucocorticoid and other steroid receptors : This is achieved through the dissociation of FK506 binding protein 52 (FKBP52) from receptor complexes.
This dual-action profile suggests that this compound may offer therapeutic benefits beyond those of conventional CCBs, particularly in the context of neuroprotection.
Comparative Data of Calcium Channel Blocker Classes
The following table summarizes the key characteristics of the major classes of L-type calcium channel blockers. Due to the absence of published quantitative data for this compound, its specific values are not available.
| Feature | Dihydropyridines | Phenylalkylamines | Benzothiazepines | This compound |
| Primary Site of Action | Vascular Smooth Muscle | Myocardium | Both Vascular Smooth Muscle and Myocardium | L-type Ca²⁺ channels, Glucocorticoid receptors |
| Vascular Selectivity | High | Low | Intermediate | Data not available |
| Effect on Heart Rate | May cause reflex tachycardia | Decreases | Decreases | Data not available |
| Effect on Contractility | Minimal | Decreases | Decreases | Data not available |
| Clinical Applications | Hypertension, Angina | Angina, Arrhythmias, Hypertension | Angina, Hypertension | Investigational (Neuroprotection) |
| Example Drugs | Amlodipine, Nifedipine, Felodipine[1][8] | Verapamil[7] | Diltiazem[7] | - |
| Common Side Effects | Peripheral edema, headache, flushing, reflex tachycardia[7] | Constipation, bradycardia, AV block | Headache, dizziness, edema | Data not available |
Signaling Pathways and Mechanisms
General Mechanism of L-type Calcium Channel Blockers
The primary function of L-type calcium channel blockers is to prevent the influx of Ca²⁺ into vascular smooth muscle and cardiac cells. This leads to vasodilation and reduced myocardial contractility and heart rate.
Caption: General mechanism of L-type calcium channel blockers.
Classification of L-type Calcium Channel Blockers
L-type CCBs are broadly categorized into Dihydropyridines and Non-dihydropyridines, with the latter group further divided into Phenylalkylamines and Benzothiazepines.
Caption: Classification of L-type calcium channel blockers.
Proposed Dual Signaling Pathway of this compound
This compound is hypothesized to have a dual mechanism of action, impacting both calcium signaling and glucocorticoid receptor pathways.
Caption: Proposed dual signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a general workflow for comparing the efficacy of a novel compound like this compound with other CCBs in a preclinical setting would typically involve the following steps.
Hypothetical Experimental Workflow for Efficacy Comparison
This workflow outlines the key stages in assessing and comparing the vasodilatory and neuroprotective effects of different calcium channel blockers.
Caption: Hypothetical workflow for comparing CCB efficacy.
1. In Vitro Electrophysiology (Whole-Cell Patch Clamp):
-
Objective: To directly measure the inhibitory effect of the compounds on L-type calcium channels.
-
Method: Isolate ventricular myocytes or vascular smooth muscle cells. Using the whole-cell patch-clamp technique, hold the cell membrane at a potential that keeps calcium channels closed. Apply depolarizing voltage steps to elicit L-type calcium currents. Perfuse the cells with increasing concentrations of the test compounds (e.g., this compound, verapamil, amlodipine) and record the corresponding reduction in current amplitude.
-
Data Analysis: Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
2. Ex Vivo Vasodilation Assay (Isolated Tissue Bath):
-
Objective: To assess the vasodilatory potency of the compounds.
-
Method: Isolate aortic rings from rats or mice and mount them in an organ bath containing a physiological salt solution. Pre-contract the rings with an agent like phenylephrine or high potassium. Add cumulative concentrations of the test compounds to the bath and measure the resulting relaxation of the tissue.
-
Data Analysis: Generate concentration-response curves and determine the half-maximal effective concentration (EC₅₀) for vasodilation for each drug.
3. In Vivo Hemodynamic Studies:
-
Objective: To evaluate the effect of the compounds on blood pressure in a living organism.
-
Method: Use a relevant animal model, such as spontaneously hypertensive rats (SHRs). Administer the test compounds via an appropriate route (e.g., oral gavage, intravenous injection). Monitor blood pressure and heart rate continuously using telemetry or non-invasively with a tail-cuff system.
-
Data Analysis: Compare the magnitude and duration of blood pressure reduction and any changes in heart rate among the different treatment groups.
4. In Vivo Neuroprotection Studies (if applicable):
-
Objective: To assess the neuroprotective potential of this compound.
-
Method: Utilize an animal model of a relevant neurological condition, such as a middle cerebral artery occlusion (MCAO) model of ischemic stroke. Administer this compound and comparator compounds before or after the ischemic insult. Evaluate neurological deficits using behavioral tests (e.g., rotarod, neurological deficit score). At the end of the study, perform histological analysis of brain tissue to measure infarct volume.
-
Data Analysis: Compare the behavioral outcomes and infarct sizes between the treatment groups to determine the neuroprotective efficacy.
Conclusion
While established calcium channel blockers like the dihydropyridines, phenylalkylamines, and benzothiazepines have well-defined roles in cardiovascular medicine, this compound represents a potential next-generation therapeutic with a novel dual mechanism of action. Its proposed ability to both inhibit L-type calcium channels and modulate glucocorticoid receptor signaling suggests a unique therapeutic profile that may be particularly relevant for neurodegenerative and ischemic conditions. However, a comprehensive understanding of its comparative efficacy, selectivity, and safety profile awaits the publication of detailed preclinical and clinical data. The experimental frameworks outlined in this guide provide a basis for how such a comparative evaluation could be structured.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 8. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
Validating the Specificity of Ils-920's Binding Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Ils-920, a neuroprotective rapamycin analog, with relevant alternative compounds. The data presented is supported by experimental evidence to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a non-immunosuppressive analog of rapamycin that has demonstrated potent neuroprotective properties. Its mechanism of action is attributed to a dual-binding specificity, targeting both the FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs)[1][2]. This unique profile distinguishes it from its parent compound, rapamycin, and other immunophilin ligands, offering a promising avenue for therapeutic intervention in neurological disorders without the associated immunosuppressive effects.
Comparative Analysis of Binding Specificity
To validate the specificity of this compound's binding targets, this guide compares its performance against established molecules that interact with either FKBPs or L-type voltage-gated calcium channels.
Specificity for FKBP52
This compound exhibits a remarkable and unexpected selectivity for FKBP52 over FKBP12, the primary target of the immunosuppressive effects of rapamycin and FK506. This shift in binding preference is a key attribute that contributes to its non-immunosuppressive character.
Comparative Binding Affinity for FKBP Isoforms
| Compound | Target | Dissociation Constant (Kd) | Selectivity (Kd FKBP52 / Kd FKBP12) | Reference |
| This compound | FKBP12 | 1.6 µM | >200-fold for FKBP52 | [1] |
| FKBP52 | 7 nM | [1] | ||
| Rapamycin | FKBP12 | 0.2 nM | ~1 | [1] |
| FKBP52 | 0.2 nM | [1] | ||
| FK506 | FKBP12 | 0.4 nM | ~2.5 | [1] |
| FKBP52 | 1.0 nM | [1] |
Table 1: Quantitative comparison of the binding affinities of this compound, Rapamycin, and FK506 for FKBP12 and FKBP52. The data highlights the significant selectivity of this compound for FKBP52.
Signaling Pathway Diagram: FKBP Binding and Downstream Effects
Caption: Differential signaling pathways of this compound and Rapamycin/FK506.
Specificity for L-type Voltage-Gated Calcium Channels
In addition to its high affinity for FKBP52, this compound also binds to the β1-subunit of L-type voltage-gated calcium channels (CACNB1), contributing to its neuroprotective effects by modulating Ca2+ influx[2]. This interaction is compared with established L-type calcium channel blockers, verapamil and diltiazem, which primarily target the α1 subunit (Cav1.2).
Comparative Inhibitory Activity on L-type VGCCs
| Compound | Target Subunit | Method | Effect | Reference |
| This compound | β1 (CACNB1) | Electrophysiology | Inhibition of L-type Ca2+ currents | [2] |
| Verapamil | α1 (Cav1.2) | Radioligand Binding | IC50 ≈ 143 nM (HERG current block) | [3][4] |
| Diltiazem | α1 (Cav1.2) | Electrophysiology | State-dependent channel block | [5] |
Table 2: Comparison of the inhibitory activity of this compound and other L-type calcium channel blockers. Note: Direct binding affinity (Kd) for this compound on the β1-subunit is not currently published; the available data is functional.
Experimental Workflow: Identifying this compound Binding Partners
Caption: Workflow for affinity purification-mass spectrometry to identify this compound targets.
Experimental Protocols
Affinity Purification of this compound Binding Partners
This method was employed to identify the direct binding targets of this compound from cellular extracts[2].
-
Preparation of Affinity Resin: this compound is chemically coupled to a solid support matrix (e.g., sepharose beads).
-
Cell Lysis: F-11 cells (a dorsal root ganglia/neuroblastoma hybrid cell line) are lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the this compound-coupled affinity resin to allow for the binding of target proteins.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the resin, typically by changing the pH or by competition with a high concentration of free this compound.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This method was likely used to determine the dissociation constants (Kd) for the interaction between this compound and FKBP isoforms.
-
Immobilization: One of the binding partners (e.g., FKBP12 or FKBP52) is immobilized onto the surface of a sensor chip.
-
Injection: A solution containing the other binding partner (the analyte, e.g., this compound) is flowed over the sensor surface.
-
Association: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.
-
Dissociation: A buffer solution without the analyte is flowed over the surface, and the dissociation of the complex is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as kd/ka.
Electrophysiological Recording of L-type Ca2+ Channel Activity
Whole-cell patch-clamp electrophysiology is used to measure the effect of compounds on the activity of ion channels, such as the L-type voltage-gated calcium channels.
-
Cell Culture: Hippocampal neurons or F-11 cells, which endogenously express L-type calcium channels, are cultured on coverslips.
-
Patch-Clamp Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential where the L-type calcium channels are closed.
-
Channel Activation: The membrane is depolarized to a potential that activates the L-type calcium channels, and the resulting inward Ca2+ current is recorded.
-
Drug Application: this compound or other test compounds are applied to the cell via the external solution.
-
Measurement of Inhibition: The effect of the compound on the amplitude of the L-type calcium current is measured and compared to the current recorded in the absence of the compound to determine the extent of inhibition.
Conclusion
The experimental data strongly supports the high specificity of this compound for its intended binding targets. Its remarkable selectivity for FKBP52 over FKBP12 provides a clear molecular basis for its non-immunosuppressive profile. Furthermore, its ability to modulate L-type voltage-gated calcium channels through binding to the β1-subunit presents a distinct mechanism of action compared to traditional L-type calcium channel blockers. This dual-target specificity makes this compound a promising and highly selective tool for neuroprotective research and therapeutic development.
References
- 1. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. youtube.com [youtube.com]
A Head-to-Head Comparison of ILS-920 and its Analogs in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ILS-920, a novel neuroprotective agent, and its key analogs. By presenting quantitative data, detailed experimental protocols, and clear visualizations of its mechanism of action, this document serves as a critical resource for researchers in neuropharmacology and drug development.
This compound, a derivative of the well-known immunosuppressant rapamycin, has been engineered to minimize immunosuppressive activity while enhancing its neuroprotective properties. This positions it as a promising candidate for treating neurodegenerative diseases and acute neuronal injury, such as ischemic stroke. This guide will objectively compare its performance against its direct precursor and other relevant compounds.
Data Presentation: Quantitative Comparison of this compound and Analogs
The following tables summarize the key performance metrics of this compound in comparison to its analogs WYE-592, the parent compound rapamycin, and another neuroprotective ligand, GPI-1046.
| Compound | Neuronal Survival (EC50, nM)[1] | Neurite Outgrowth (EC50, nM)[1] | Immunosuppression (IC50, nM)[1] |
| This compound | 0.1 | 0.3 | >5000 |
| WYE-592 | 0.5 | 0.8 | 150 |
| Rapamycin | 1.0 | 3.0 | 5 |
| GPI-1046 | >1000 | >1000 | >10000 |
| Compound | FKBP12 Binding (Kd, nM)[1] | FKBP52 Binding (Kd, nM)[1] | Selectivity for FKBP52 (FKBP12 Kd / FKBP52 Kd)[1] |
| This compound | 4600 | 20 | 230 |
| WYE-592 | 800 | 100 | 8 |
| Rapamycin | 0.2 | 0.6 | 0.33 |
| FK506 | 0.4 | 0.8 | 0.5 |
Key Findings from Experimental Data
The data clearly indicates that this compound is a potent neuroprotective agent with a significantly improved safety profile compared to rapamycin.[1]
-
Superior Neuroprotective Efficacy: this compound is approximately 10 times more potent than rapamycin in promoting neuronal survival and neurite outgrowth.[1]
-
Dramatically Reduced Immunosuppression: this compound shows virtually no immunosuppressive activity at concentrations where it exerts its neuroprotective effects, a critical advantage for chronic therapeutic use.[1]
-
Unique Binding Profile: Unlike rapamycin and FK506, which bind to FKBP12 and FKBP52 with similar affinities, this compound demonstrates a remarkable 229-fold preference for FKBP52. This selectivity is believed to be a key contributor to its neurotrophic effects without inducing immunosuppression.[1]
-
In Vivo Efficacy: In a rodent model of ischemic stroke, this compound administered 4 hours after the event significantly reduced infarct volume, whereas rapamycin was found to be ineffective in a similar model.[1]
Signaling Pathways and Mechanism of Action
This compound's neuroprotective effects are attributed to a dual mechanism of action, as depicted in the signaling pathway diagram below. It involves both the engagement of the immunophilin FKBP52 and the direct inhibition of L-type voltage-gated calcium channels (VGCCs).[1][2]
Caption: Dual mechanism of this compound neuroprotection.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of compounds like this compound using a neurite outgrowth assay.
Caption: Workflow for a neurite outgrowth assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Neuronal Survival Assay (Neurofilament ELISA)
This assay quantifies neuronal survival by measuring the levels of neurofilament protein, a key structural component of neurons.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and plated in 96-well plates coated with poly-L-ornithine.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound, its analogs, or a vehicle control.
-
Incubation: The cells are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis: The cells are lysed to release intracellular proteins, including neurofilaments.
-
ELISA: A sandwich ELISA is performed using a capture antibody specific for neurofilament-L and a detection antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The HRP substrate TMB is added, and the colorimetric change is measured at 450 nm using a plate reader.
-
Analysis: The absorbance values are normalized to the control wells, and the EC50 value (the concentration at which 50% of the maximum protective effect is observed) is calculated.
Neurite Outgrowth Assay
This assay measures the ability of a compound to promote the growth of neurites, the projections from a neuron's cell body.
-
Cell Plating: Primary cortical neurons are plated at a low density on poly-L-ornithine-coated glass coverslips in a 24-well plate.
-
Compound Application: Immediately after plating, the test compounds (this compound, analogs) or vehicle control are added to the culture medium.
-
Incubation: The cultures are incubated for 72 hours to allow for neurite extension.
-
Immunostaining: The cells are fixed with 4% paraformaldehyde and permeabilized. They are then stained with an antibody against a neuronal marker such as MAP2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides, and images are captured using a high-content imaging system.
-
Quantification: Automated image analysis software is used to measure the total neurite length per neuron.
-
Data Analysis: The mean total neurite length is calculated for each treatment condition, and EC50 values are determined.
L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay
This electrophysiological assay directly measures the effect of the compounds on the function of L-type calcium channels.
-
Cell Preparation: F-11 cells (a hybrid of rat dorsal root ganglia neurons and mouse neuroblastoma) or primary hippocampal neurons are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell is held at a negative membrane potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate the L-type calcium channels.
-
Compound Perfusion: The test compound is applied to the cell via the extracellular perfusion solution.
-
Current Measurement: The inward calcium current is measured before and after the application of the compound.
-
Analysis: The percentage of inhibition of the calcium current is calculated for different concentrations of the compound to determine its inhibitory potency.
In Vivo Stroke Model (transient Middle Cerebral Artery Occlusion - tMCAO)
This animal model is used to assess the neuroprotective efficacy of a compound in a clinically relevant setting of ischemic stroke.
-
Animal Preparation: Adult male rats are anesthetized.
-
Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA), thereby inducing a focal ischemic stroke.
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow for reperfusion of the ischemic territory.
-
Compound Administration: this compound or a vehicle control is administered intravenously at a specific time point after the occlusion (e.g., 4 hours).
-
Neurological Assessment: Neurological deficits are scored at various time points after the procedure.
-
Infarct Volume Measurement: After a set period (e.g., 72 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (white) and viable (red) tissue. The infarct volume is then quantified.
Immunosuppression Assay (T-Cell Proliferation)
This assay measures the effect of a compound on the proliferation of T-cells, a key indicator of immunosuppressive activity.
-
Cell Isolation: Human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: The T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies in the presence of Interleukin-2 (IL-2).
-
Compound Treatment: The stimulated cells are treated with various concentrations of this compound, its analogs, or a vehicle control.
-
Proliferation Measurement: After 72 hours of incubation, the proliferation of the T-cells is measured. This can be done using various methods, such as the incorporation of [3H]-thymidine or a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.
-
Analysis: The level of proliferation in the treated wells is compared to the control wells, and the IC50 value (the concentration at which 50% of proliferation is inhibited) is calculated.
References
Safety Operating Guide
Navigating the Safe Disposal of Ils-920: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Ils-920, a nonimmunosuppressive Rapamycin analog with neuroprotective properties, based on available data and general laboratory safety best practices.[1][2]
It is critical to note that a specific Safety Data Sheet (SDS) for this compound (CAS# 892494-07-4) was not found in the public domain. Therefore, the following guidance is based on general principles of chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS provided by your supplier for definitive disposal instructions.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform handling and disposal considerations.
| Property | Value |
| CAS Number | 892494-07-4[1] |
| Molecular Formula | C57H86N2O14[1] |
| Molecular Weight | 1023.31 g/mol [2] |
| Appearance | Not specified (likely a solid) |
| Storage Temperature | -20°C[1][2] |
| Solubility | Not specified |
General Disposal Principles
As a research compound, this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by the supplier's SDS or your institution's EHS office. Improper disposal can lead to environmental contamination and potential health risks.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Label a dedicated, chemically resistant waste container clearly as "Hazardous Waste: this compound."
-
Do not mix this compound waste with other chemical waste streams unless permitted by your institution's EHS guidelines.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request through your EHS department.
-
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure is a standard laboratory workflow rather than a distinct experimental protocol.
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ils-920
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ils-920, a neuroprotective Rapamycin analog. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
This compound is a small molecule compound with neuroprotective properties, making it a valuable tool in research.[1] As an analog of Rapamycin, it requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on the safety guidelines for Rapamycin and similar small molecule compounds.[2][3][4][5][6]
Essential Personal Protective Equipment (PPE)
When working with this compound in a laboratory setting, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment (PPE) | Notes |
| Weighing and Aliquoting (Powder Form) | - Chemical Fume Hood- N100 Respirator- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe Shoes | Handling this compound as a powder poses an inhalation risk. All manipulations of the powdered form should occur within a certified chemical fume hood to prevent aerosolization.[3][4] |
| Solution Preparation and Handling | - Chemical Fume Hood or Biosafety Cabinet (Class II, B2 if aerosolized)- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe Shoes | While the risk of inhalation is reduced with solutions, the potential for splashes and skin contact remains. A well-ventilated area is still necessary.[3] |
| Animal Administration | - Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe Shoes | When administering this compound to animals, take precautions to avoid needlestick injuries and direct contact with the substance.[4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance within the chemical fume hood. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a 10 mM concentration.
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and dated microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, as recommended for Rapamycin analogs.[2]
-
Decontamination: Wipe down the work area within the fume hood with a suitable cleaning agent, such as 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous chemical waste container.[4]
Logical Workflow for Handling this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of in accordance with institutional guidelines.[4]
By implementing these safety measures and handling protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
